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  • Product: 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane
  • CAS: 1445951-65-4

Core Science & Biosynthesis

Foundational

11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane chemical structure

An In-depth Technical Guide to 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane: Structure, Synthesis, and Therapeutic Potential Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane: Structure, Synthesis, and Therapeutic Potential

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane, a unique spirocyclic diamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, proposes a detailed synthetic pathway, and explores its potential applications in medicinal chemistry, drawing upon established principles and data from analogous diazaspiro compounds.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have emerged as a particularly promising class of structures. Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The introduction of sp³-rich spirocenters can improve physicochemical properties such as solubility and metabolic stability, addressing some of the common challenges in drug development.[2][3]

Diazaspiro compounds, which incorporate two nitrogen atoms within the spirocyclic framework, are of particular interest. These scaffolds can serve as bioisosteres for commonly used motifs like piperazine, while offering a more complex and rigid structure.[2][4] This guide focuses on a specific example, 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane, to illustrate the core concepts, synthetic strategies, and potential therapeutic relevance of this important class of molecules.

Structural Elucidation of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane

The systematic IUPAC name for the topic compound is 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane. The name itself provides a blueprint for its structure:

  • Tetradecane: Indicates a total of 14 carbon atoms in the parent hydrocarbon structure. In this heterocyclic system, some carbons are replaced by heteroatoms.

  • [6.7]: This bracketed notation specifies the number of atoms in each ring, excluding the spiro atom. Thus, we have a 7-membered ring and an 8-membered ring.

  • Diazaspiro: Denotes the presence of two nitrogen atoms in this spirocyclic system.

  • 2,11: These locants indicate the positions of the nitrogen atoms in the spirocyclic framework.

  • 11-Benzyl: A benzyl group (a benzene ring attached to a CH2 group) is substituted on the nitrogen atom at position 11.

Based on this nomenclature, the chemical structure can be confidently drawn.

Caption: Chemical Structure of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane.

Table 1: Core Structural and Chemical Properties

PropertyValueSource
Molecular FormulaC20H32N2Calculated
Molecular Weight300.49 g/mol Calculated
IUPAC Name11-benzyl-2,11-diazaspiro[6.7]tetradecaneNomenclature
CAS NumberNot directly available; a related protected precursor, tert-Butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate, is 1445951-48-3.[5][5]

Proposed Synthesis Methodology

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization A Starting Material: Protected Amino Aldehyde C Intermediate: Imine/Iminium Ion A->C + Benzylamine B Primary Amine: Benzylamine B->C D Product 1: Linear Diamine Intermediate C->D Reduction (e.g., NaBH(OAc)3) E Product 1: Linear Diamine Intermediate F Final Product: 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane E->F Deprotection & Cyclization

Caption: Proposed two-step synthesis workflow for 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Linear Diamine Intermediate via Reductive Amination

  • Reaction Setup: To a solution of a suitable protected amino aldehyde (e.g., tert-butyl (7-oxoheptyl)carbamate) in an appropriate solvent such as dichloromethane (DCM) or dichloroethane (DCE), add benzylamine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected linear diamine intermediate.

Step 2: Deprotection and Intramolecular Cyclization

  • Deprotection: Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., DCM). Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the protecting group (e.g., Boc).

  • Cyclization: The deprotection will reveal the primary amine, which can then undergo an intramolecular cyclization. This step may be facilitated by heating or by the addition of a base to neutralize the acid and promote the nucleophilic attack.

  • Reaction Monitoring: Monitor the formation of the spirocyclic product by LC-MS.

  • Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The final product, 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane, can be purified by column chromatography or crystallization.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane would be confirmed using a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be predicted:

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic Protons: Multiplet in the range of δ 7.2-7.4 ppm (5H, corresponding to the benzyl ring).- Benzylic Protons: A singlet at approximately δ 3.5-3.7 ppm (2H, for the CH2 group of the benzyl substituent).- Aliphatic Protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the protons of the two rings in the spirocycle.- N-H Proton: A broad singlet, which may be exchangeable with D2O, for the secondary amine.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 127-140 ppm.- Benzylic Carbon: A signal around δ 60-65 ppm.- Spiro Carbon: A quaternary carbon signal.- Aliphatic Carbons: Multiple signals in the range of δ 20-60 ppm.
Mass Spec (ESI) - [M+H]⁺: A prominent peak at m/z 301.26, corresponding to the protonated molecule.
IR Spectroscopy - N-H Stretch: A peak around 3300-3400 cm⁻¹ (for the secondary amine).- C-H Stretches (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹.- C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Potential Applications in Drug Discovery

The 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane scaffold holds considerable potential for applications in drug discovery, primarily due to the favorable properties associated with diazaspirocycles.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane B CNS Disorders A->B Bioisostere for CNS-active motifs C Oncology A->C Scaffold for kinase inhibitors D Metabolic Diseases A->D MCH-R1 Antagonism E Inflammatory Conditions A->E JAK/TYK2 Inhibition

Caption: Potential therapeutic applications of the diazaspiro[6.7]tetradecane scaffold.

  • Central Nervous System (CNS) Agents: The rigid conformation of the spirocycle can be advantageous in designing ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels, where precise positioning of functional groups is critical for activity and selectivity.

  • Oncology: Spirocyclic scaffolds have been incorporated into potent and selective enzyme inhibitors. For instance, analogs of the PARP inhibitor Olaparib have utilized diazaspiro cores to enhance selectivity and reduce cytotoxicity.[2] The 2,11-diazaspiro[6.7]tetradecane core could be explored for developing novel kinase inhibitors.

  • Metabolic Diseases: Derivatives of diazaspiro[5.5]undecane have been investigated as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for anti-obesity drugs.[1][6] The structural similarity suggests that the diazaspiro[6.7]tetradecane scaffold could also be a valuable starting point for developing MCH-R1 antagonists.

  • Inflammatory Diseases: Recent studies have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of TYK2/JAK1 kinases, which are implicated in inflammatory bowel disease.[7] This highlights the potential of diazaspiro compounds in the development of novel anti-inflammatory agents.

Conclusion and Future Directions

11-Benzyl-2,11-Diazaspiro[6.7]tetradecane represents a structurally intriguing yet underexplored molecule. While direct experimental data is limited, this guide has provided a comprehensive framework based on the well-established chemistry and therapeutic relevance of the broader class of diazaspiro compounds. The proposed synthetic route offers a practical approach to accessing this scaffold, and the predicted spectroscopic data provides a benchmark for its characterization.

For drug development professionals, the key takeaway is the potential of the diazaspiro[6.7]tetradecane core as a versatile template for generating novel therapeutic candidates across various disease areas. Future research should focus on the successful synthesis and characterization of this molecule, followed by the exploration of its biological activity through screening against a diverse range of targets. The insights gained will undoubtedly contribute to the expanding role of spirocyclic scaffolds in the future of medicine.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Reilly, S.W., Puentes, L.N., Wilson, K., Hsieh, C.J., Weng, C.C., Makvandi, M., and Mach, R.H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Ferreira, R. J., & Guedes, R. C. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28189-28203. [Link]

  • Carballares, S., Tally, J. M., & Scott, J. D. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4843. [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

Sources

Exploratory

2,11-Diazaspiro[6.7]tetradecane: A Macro-Spiro Scaffold for Next-Gen Drug Discovery

This guide provides an in-depth technical analysis of the 2,11-diazaspiro[6.7]tetradecane scaffold. Executive Summary The 2,11-diazaspiro[6.7]tetradecane scaffold represents a frontier in "escape from flatland" medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2,11-diazaspiro[6.7]tetradecane scaffold.

Executive Summary

The 2,11-diazaspiro[6.7]tetradecane scaffold represents a frontier in "escape from flatland" medicinal chemistry. Unlike the ubiquitous spiro[3.3]heptane or spiro[5.5]undecane systems, this scaffold integrates a 7-membered azepane ring and an 8-membered azocane ring fused at a quaternary spiro carbon. This unique topology places it in the "medium-ring" category, offering distinct conformational vectors and the ability to span larger binding pockets (e.g., GPCR orthosteric sites or protein-protein interaction interfaces) that smaller spirocycles cannot reach.

This guide details the structural properties, synthetic accessibility, and medicinal utility of this scaffold, designed for researchers optimizing lead compounds beyond traditional chemical space.

Structural & Physicochemical Analysis[1][2][3]

Topology and Numbering

The scaffold is a bicyclic system comprising 14 skeletal atoms (12 carbons, 2 nitrogens).

  • IUPAC Name: 2,11-diazaspiro[6.7]tetradecane.[1][2][3]

  • Ring A (Smaller Bridge): A 7-membered ring (derived from 6 bridge carbons + 1 spiro carbon).

  • Ring B (Larger Bridge): An 8-membered ring (derived from 7 bridge carbons + 1 spiro carbon).

  • Nitrogen Positioning: The "2,11" designation places secondary amines in both rings, providing two distinct vectors for functionalization.

Conformational Dynamics

Unlike rigid spiro[3.3] systems, the [6.7] framework exhibits significant conformational flexibility.

  • Entropy: The 7- and 8-membered rings can adopt multiple low-energy puckering modes (e.g., chair-chair, twist-boat). This allows for "induced fit" binding but incurs a higher entropic penalty upon binding compared to smaller spirocycles.

  • Vector Analysis: The angle between the N2 and N11 vectors is variable, allowing the molecule to act as a flexible linker or a scaffold that mimics peptide

    
    -turns.
    
Calculated Properties (Core Scaffold)
PropertyValue (Approx.)Implication
Formula C

H

N

High carbon count increases lipophilicity relative to smaller spirocycles.
MW 196.33 DaLow MW allows ample room for decoration (fragment-based design).
ClogP ~1.5 - 2.0Moderate lipophilicity; amenable to CNS penetration if substituted with polar groups.
Fsp

1.0 (Core)100% sp

character; maximizes solubility and metabolic stability potential.
TPSA ~24

Low polar surface area (amines only); excellent membrane permeability.

Synthetic Methodologies

The synthesis of medium-ring spirocycles is challenging due to transannular strain and entropic factors. The most robust entry point for medicinal chemistry is the commercially available 1-oxo intermediate (lactam).

Primary Route: Diversification of the 1-Oxo Intermediate

The commercial building block tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylate (CAS 1250999-07-5) contains a lactam in the 7-membered ring and a Boc-protected amine in the 8-membered ring.

Workflow: Orthogonal Functionalization
  • N2 Functionalization: Alkylation or arylation of the lactam nitrogen (requires strong base, e.g., NaH).

  • Lactam Reduction: Conversion of the C1 carbonyl to a methylene group to generate the secondary amine.

  • N11 Deprotection: Removal of the Boc group to expose the distal amine.

Experimental Protocol: Lactam Reduction

Objective: Convert the 1-oxo-2,11-diazaspiro[6.7] core to the 2,11-diamine.

Reagents:

  • Substrate: tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylate (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 M in THF, 4.0 eq)
    
  • Solvent: Anhydrous THF

  • Quench: Water, 15% NaOH

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Dissolution: Charge the flask with the substrate (1.0 mmol) and anhydrous THF (10 mL). Cool to 0°C.

  • Addition: Dropwise add LiAlH

    
     solution (2.0 mL, 4.0 mmol). Caution: Exothermic gas evolution.
    
  • Reflux: Allow the mixture to warm to room temperature (RT), then heat to reflux (66°C) for 16 hours. Monitor by LC-MS (disappearance of M+H 311, appearance of reduced species M+H 297).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 150

      
      L Water
      
    • 150

      
      L 15% NaOH
      
    • 450

      
      L Water
      
  • Workup: Stir the resulting suspension for 30 min at RT until a white granular precipitate forms. Add MgSO

    
    , filter through a Celite pad, and wash with THF.
    
  • Purification: Concentrate the filtrate in vacuo. The crude amine is typically pure enough for subsequent steps; otherwise, purify via flash chromatography (DCM/MeOH/NH

    
    OH).
    

Medicinal Chemistry Applications

Scaffold Utility

The [6.7] system is particularly valuable in two scenarios:

  • Linker Design: When a rigid linker (e.g., piperazine) is too short or too constrained, the [6.7] scaffold provides a longer, semi-flexible tether (approx. 6-8

    
     span) with defined exit vectors.
    
  • Peptidomimetics: The 7- and 8-membered rings can mimic the turn structures of large peptides, making this scaffold useful for disrupting Protein-Protein Interactions (PPIs).

Case Study: GPCR Ligand Design

In the optimization of chemokine receptor antagonists (e.g., CCR5 or CXCR4), replacing a central piperidine with a spiro-diamine can improve selectivity. The increased bulk of the [6.7] system can fill hydrophobic pockets that are inaccessible to smaller [4.5] or [5.5] analogs, potentially improving potency (K


) and residence time.

Visualization of Synthetic Logic

The following diagram illustrates the strategic diversification of the core scaffold.

G Start Commercial Core (CAS 1250999-07-5) 1-oxo-2,11-diazaspiro[6.7] Step1 N2-Alkylation (R-X, NaH) Start->Step1 Introduce R1 Step2 Lactam Reduction (LiAlH4) Start->Step2 Direct Reduction Step1->Step2 Remove Carbonyl Step3 N11-Deprotection (TFA or HCl) Step2->Step3 Expose N11 Final Target Scaffold 2,11-Disubstituted Spiro[6.7]tetradecane Step3->Final Introduce R2

Caption: Modular synthesis workflow starting from the commercial 1-oxo intermediate.

References

  • PubChem. (2025).[4][5][6] Compound Summary: Spirocyclic Diamines. National Library of Medicine. Retrieved from [Link]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. (Contextual grounding on spiro properties).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Reference for general spiro-synthesis logic).

Sources

Foundational

Technical Deep Dive: 7-Membered Spiro Ring Systems in Medicinal Chemistry

Topic: 7-Membered Spiro Ring Systems in Medicinal Chemistry Content Type: Technical Deep Dive & Operational Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The "Go...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Membered Spiro Ring Systems in Medicinal Chemistry Content Type: Technical Deep Dive & Operational Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Goldilocks" Vector

In the post-"Escape from Flatland" era, spirocyclic scaffolds have become the standard for increasing fraction sp3 (Fsp3) and improving physicochemical properties. While 4- and 5-membered spiro-systems (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are well-mined, 7-membered spiro ring systems represent an underutilized "Goldilocks" zone.

They offer a unique structural compromise:

  • Conformational Dynamics: Unlike rigid 3- or 4-membered rings, the 7-membered ring (azepane/oxepane) introduces controlled flexibility (twist-chair/twist-boat), allowing "induced fit" binding modes that rigid spirocycles cannot access.

  • Vector Novelty: They project substituents into vectors distinct from standard piperidine or piperazine bioisosteres, allowing access to novel IP space.

  • Metabolic Shifting: The bulk and 3D-shape of the 7-membered ring can effectively block metabolic soft spots on adjacent aromatic rings.

This guide analyzes the structural utility, synthetic access, and medicinal chemistry applications of these systems, with a specific focus on spiro-azepanes and the emerging class of angular spiro-azetidines .

Structural Classification & Pharmacophore Mapping

The Scaffold Landscape

7-membered spiro systems are generally categorized by the size of the partner ring and the heteroatom placement.

Scaffold ClassCommon NomenclatureKey FeaturesPrimary Application
Spiro[3.6] Spiro[3.6]decaneHigh strain; compact partner ring.Emerging: Bioisostere for gem-dimethyl groups.
Spiro[4.6] Spiro[4.6]undecaneBalanced strain; often contains pyrrolidine.GPCRs: CCR5 antagonists, Opioid receptors.
Spiro[5.6] Spiro[5.6]dodecaneLow strain; bulky.Enzymes: 11

-HSD1 inhibitors, CGRP antagonists.
Heterocyclic Spiro[piperidine-4,3'-azepine]High polarity; H-bond donor/acceptor capability.General: Piperazine bioisostere replacement.
Topological Distinction: Linear vs. Angular

A critical distinction in modern design is the topology of the spiro-fusion, particularly when replacing saturated heterocycles like piperazine.

  • Linear Spirocycles: The bond vectors of the two rings are roughly parallel or coaxial (e.g., 2,6-diazaspiro[3.3]heptane).

  • Angular Spirocycles: The vectors are offset (e.g., 1-azaspiro[3.6]decane derivatives). This "kinked" geometry is proving superior for fine-tuning selectivity profiles in kinase inhibitors where the linear analogs clash with the ATP-binding pocket roof.

Visualization: Scaffold Decision Logic

The following decision tree assists medicinal chemists in selecting the appropriate 7-membered spiro scaffold based on SAR bottlenecks.

SpiroSelection Problem SAR Bottleneck Identified Solubility Poor Solubility / High LogD Problem->Solubility Metabolism High Clearance (CYP) Problem->Metabolism Selectivity Off-Target Binding (hERG/Kinase) Problem->Selectivity SpiroAzetidine Use Angular Spiro-Azetidine (Spiro[3.6] systems) Solubility->SpiroAzetidine Reduce Planarity SpiroAzepane Use Spiro-Azepane (Spiro[5.6] systems) Metabolism->SpiroAzepane Increase Fsp3 VectorChange Change Vector Geometry Selectivity->VectorChange StericShield Mechanism: Steric Shielding of Metabolic Soft Spot SpiroAzepane->StericShield Linear Linear Spiro (e.g., 2,7-diazaspiro[4.6]) VectorChange->Linear Maintain Axis Angular Angular Spiro (e.g., 1-azaspiro[5.6]) VectorChange->Angular Induce Kink

Caption: Decision logic for deploying 7-membered spiro scaffolds to resolve specific ADME/Tox liabilities.

Medicinal Chemistry Case Studies

CGRP Receptor Antagonists (The "Ubrogepant" Class)

The development of CGRP antagonists for migraine highlighted the utility of 7-membered spiro rings. Early peptidomimetics suffered from poor oral bioavailability.

  • Innovation: Introduction of a spiro[indoline-3,4'-piperidine] and subsequent expansion to spiro-azepinone analogs.

  • Mechanism: The 7-membered lactam ring provided a specific hydrogen-bonding motif that mimicked the peptide backbone while the spiro-fusion locked the aromatic indoline core in a perpendicular orientation, crucial for hydrophobic pocket occupancy.

  • Outcome: Improved potency (

    
     < 1 nM) and oxidative stability compared to linear alkyl chains.
    
Angular Spiro-Azetidines as Bioisosteres (2024/2025 Breakthrough)

Recent work (e.g., Angew. Chem. Int. Ed. 2025) has validated "angular" spirocyclic azetidines (specifically spiro[3.6] systems) as superior bioisosteres for morpholine and piperazine.

  • The Problem: Piperazines are often metabolically labile (N-oxidation) and promiscuous.

  • The Solution: Replacing the piperazine with a 5-oxa-2-azaspiro[3.6]decane .

  • Result: The angular geometry maintained the N-N distance required for receptor binding but altered the vector enough to evade hERG channels, a common liability for piperazine-containing drugs.

Synthetic Methodologies

Constructing 7-membered spiro rings is synthetically demanding due to entropic penalties during ring closure. Two primary strategies dominate: Ring-Closing Metathesis (RCM) for general access and [2+2] Cycloaddition for the novel angular azetidines.

Strategy A: Ring-Closing Metathesis (RCM)

Best for: Spiro[5.6] and Spiro[4.6] systems.

  • Setup: A quaternary carbon is established via double alkylation of a precursor (e.g., ethyl isonipecotate) with allyl halides.

  • Cyclization: Grubbs II or Hoveyda-Grubbs catalyst effects the closure of the 7-membered ring.

  • Refinement: Hydrogenation removes the alkene, yielding the saturated spiro-azepane.

Strategy B: Angular [2+2] Cycloaddition (The "Graf" Route)

Best for: Angular Spiro-Azetidines (Spiro[3.6]).

This is the cutting-edge method for accessing the angular scaffolds described in Section 4.2. It utilizes Graf’s isocyanate (chlorosulfonyl isocyanate, CSI) to form a


-lactam on an exocyclic alkene, which is then reduced.
Visualization: The Graf Synthesis Pathway

GrafSynthesis Start Exocyclic Alkene (7-membered ring) Intermediate N-Chlorosulfonyl beta-lactam Start->Intermediate [2+2] Cycloaddition Reagent CSI (Graf's Isocyanate) Reagent->Intermediate Product Angular Spiro-Azetidine (Spiro[3.6]decane) Intermediate->Product Reduction Reductant Red-Al or LiAlH4 Reductant->Product

Caption: Synthetic route to angular spiro-azetidines via Graf's isocyanate [2+2] cycloaddition.

Detailed Experimental Protocol

Target: Synthesis of 2-azaspiro[3.6]decane (Angular Scaffold) Basis: Methodology adapted from Mykhailiuk et al., Angew. Chem. Int. Ed. 2025.[1][2][3]

Reagents & Equipment
  • Substrate: Methylenecycloheptane (10 mmol)

  • Reagent: Chlorosulfonyl isocyanate (CSI) (12 mmol)

  • Reductant: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (65% in toluene)

  • Solvents: Anhydrous Dichloromethane (DCM), THF

  • Apparatus: 3-neck round bottom flask, inert gas (Ar/N2) manifold, low-temp thermometer.

Step-by-Step Protocol

Phase 1: [2+2] Cycloaddition (Formation of


-lactam) 
  • Inertion: Flame-dry a 100 mL 3-neck flask and purge with Argon.

  • Solvation: Dissolve Methylenecycloheptane (1.10 g, 10 mmol) in anhydrous DCM (20 mL). Cool to 0°C .

  • Addition: Add Chlorosulfonyl isocyanate (CSI) (1.70 g, 12 mmol) dropwise over 15 minutes. Critical: Maintain internal temperature < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

  • Hydrolysis: Carefully quench the reaction by adding the mixture into a vigorously stirred solution of 25% aqueous

    
     (30 mL) maintained at 0°C. Caution: Exothermic.
    
  • Isolation: Adjust pH to ~7 with saturated

    
    . Extract with DCM (3 x 20 mL). Dry organics over 
    
    
    
    and concentrate in vacuo to yield the crude
    
    
    -lactam intermediate.

Phase 2: Reduction to Azetidine

  • Setup: Dissolve the crude

    
    -lactam in anhydrous THF (30 mL) under Argon.
    
  • Reduction: Cool to 0°C. Add Red-Al (solution in toluene, 2.5 equiv) dropwise.

  • Reflux: Warm to RT, then heat to reflux (65°C) for 4 hours. This step reduces the amide carbonyl to the methylene group.

  • Workup: Cool to 0°C. Quench sequentially with water (1 mL), 15% NaOH (1 mL), and water (3 mL) (Fieser workup).

  • Purification: Filter the resulting aluminum salts through a celite pad. Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH/NH3 90:9:1).

Yield Expectation: 55-65% overall yield. Validation:


 NMR should show characteristic azetidine ring protons as multiplets at 

3.4-3.6 ppm.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Kirichok, A. A., et al. (2025).[1][4] "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 64(7), e202418850.[1] Link

  • Bell, I. M., et al. (2012). Design and synthesis of potent antagonists containing rigid spirocyclic privileged structures for the CGRP receptor.[5] Bioorganic & Medicinal Chemistry Letters, 22(12), 3941-3945. Link

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[6] Bioorganic & Medicinal Chemistry, 23(15), 4501-4512. Link

  • Zheng, S., & Tice, C. M. (2016).[7] The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831–840. Link

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Foundational

An In-depth Technical Guide to 11-benzyl-2,11-diazaspiro[6.7]tetradecane: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 11-benzyl-2,11-diazaspiro[6.7]tetradecane, a novel diazaspiro compound. In the absence of a dedicated PubChem entry for this specific molecule, this document leve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 11-benzyl-2,11-diazaspiro[6.7]tetradecane, a novel diazaspiro compound. In the absence of a dedicated PubChem entry for this specific molecule, this document leverages established principles of organic synthesis and medicinal chemistry to propose a robust synthetic pathway, outline detailed characterization methodologies, and explore its potential applications based on structurally related compounds. This paper is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities.

Introduction to Diazaspiroalkanes

Diazaspiroalkanes are a fascinating class of heterocyclic compounds characterized by a spirocyclic ring system containing two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and three-dimensional topology, which can lead to high-affinity and selective interactions with biological targets.[1] The nitrogen atoms can serve as key points for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity. Derivatives of diazaspiro[5.5]undecane and diazaspiro[4.5]decane have been investigated for a range of biological activities, including their use as receptor ligands and antimicrobial agents.[2][3][4]

The subject of this guide, 11-benzyl-2,11-diazaspiro[6.7]tetradecane, features a larger and less common [6.7] spirocyclic core, which presents both synthetic challenges and opportunities for exploring novel chemical space. The addition of a benzyl group on one of the nitrogen atoms is a common strategy in medicinal chemistry to introduce aromatic interactions and modulate the compound's pharmacokinetic profile.

Proposed Synthesis of 11-benzyl-2,11-diazaspiro[6.7]tetradecane

A plausible and efficient synthetic route for the target compound is proposed, divided into two main stages: the construction of the core 2,11-diazaspiro[6.7]tetradecane scaffold and the subsequent selective N-benzylation.

Synthesis of the 2,11-diazaspiro[6.7]tetradecane Core

The construction of the diazaspiro[6.7]tetradecane core can be approached through a multi-step synthesis starting from commercially available materials. A key strategy involves the formation of a cyclic amine followed by the construction of the second nitrogen-containing ring.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of the core structure is outlined below.

Step 1: Synthesis of a suitable cycloheptanone derivative. The synthesis would likely begin with a protected amino-cycloheptanone derivative. This could be achieved through various established methods in organic chemistry, potentially involving a ring-expansion reaction or the functionalization of a pre-existing cycloheptanone.

Step 2: Reductive amination to form the first C-N bond. The cycloheptanone derivative would then undergo a reductive amination with a suitable amine partner that contains the precursor for the second ring.

Step 3: Intramolecular cyclization to form the spirocyclic core. Following the initial C-N bond formation, a subsequent intramolecular reaction, such as an amidation followed by reduction or another reductive amination, would be employed to close the second ring and form the diazaspiro[6.7]tetradecane scaffold.

N-Benzylation of the Diazaspiro[6.7]tetradecane Core

With the core scaffold in hand, the final step is the introduction of the benzyl group onto one of the nitrogen atoms. The choice of reaction conditions will be crucial to ensure mono-benzylation and avoid the formation of the di-benzylated product.

Experimental Protocol:

Step 1: Selective protection of one nitrogen atom. If the two nitrogen atoms in the diazaspiro[6.7]tetradecane core are not chemically equivalent, one may be more reactive than the other. If they are equivalent, a protecting group strategy (e.g., using a Boc group) might be necessary to ensure mono-benzylation.

Step 2: N-benzylation reaction. The N-benzylation can be achieved using benzyl bromide or benzyl chloride in the presence of a suitable base.[5] The choice of base and solvent will be critical to control the reaction's selectivity. Microwave-assisted N-alkylation has been shown to be an efficient method for similar transformations.[6]

Step 3: Deprotection (if necessary) and purification. If a protecting group was used, it would be removed in the final step. The crude product would then be purified using techniques such as column chromatography or recrystallization to yield the pure 11-benzyl-2,11-diazaspiro[6.7]tetradecane.

Proposed Synthetic Workflow:

Synthetic_Pathway A Starting Materials (e.g., Cycloheptanone derivative and an amine precursor) B Multi-step synthesis of 2,11-diazaspiro[6.7]tetradecane core A->B Ring formation C Selective N-protection (optional) B->C Protection D N-Benzylation (Benzyl bromide, base) B->D Direct Alkylation C->D Alkylation E Deprotection (if applicable) D->E Deprotection F Purification (Column Chromatography) D->F E->F G Final Product: 11-benzyl-2,11-diazaspiro[6.7]tetradecane F->G

Caption: Proposed synthetic pathway for 11-benzyl-2,11-diazaspiro[6.7]tetradecane.

Physicochemical Properties and Structural Characterization

The predicted physicochemical properties of 11-benzyl-2,11-diazaspiro[6.7]tetradecane are summarized in the table below. These values are estimated based on its chemical structure and can be used to guide experimental design and purification strategies.

PropertyPredicted Value
Molecular Formula C20H32N2
Molecular Weight 300.49 g/mol
XLogP3 4.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Structural Elucidation:

The definitive identification and structural confirmation of the synthesized 11-benzyl-2,11-diazaspiro[6.7]tetradecane would rely on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and the benzylic methylene protons as a singlet around 3.5-3.7 ppm), as well as complex multiplets for the protons on the two rings of the diazaspiro core.

    • ¹³C NMR: Would display distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the spirocyclic system, including the spiro carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound. The fragmentation pattern could provide further structural information.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-H stretching (aliphatic and aromatic), N-H stretching (for the secondary amine), and C-N stretching.

Potential Applications and Biological Relevance

While the biological activity of 11-benzyl-2,11-diazaspiro[6.7]tetradecane has not been reported, the structural motifs present in the molecule suggest several potential areas for investigation in drug discovery and development.

  • Central Nervous System (CNS) Targets: Many N-benzylated nitrogen-containing heterocycles exhibit activity at CNS receptors. The rigid diazaspiro scaffold combined with the benzyl group could lead to interactions with targets such as opioid or sigma receptors.[3]

  • Antimicrobial Activity: The presence of the benzyl group and the overall lipophilicity of the molecule are features found in some antimicrobial compounds.[7] The compound could be screened against a panel of bacterial and fungal strains to assess its potential as an anti-infective agent.

  • Enzyme Inhibition: The unique three-dimensional shape of the molecule could allow it to fit into the active site of certain enzymes, potentially leading to inhibitory activity. For example, related diazaspiro compounds have been investigated as inhibitors of LATS1/2.[8]

Logical Flow for Investigating Biological Activity:

Biological_Screening_Logic Start Synthesized 11-benzyl-2,11-diazaspiro[6.7]tetradecane Primary_Screening Primary Biological Screening (e.g., Receptor Binding Assays, Antimicrobial Assays) Start->Primary_Screening Hit_Identified Hit Identification (Significant Activity Observed) Primary_Screening->Hit_Identified No_Hit No Significant Activity Primary_Screening->No_Hit Secondary_Screening Secondary Assays (e.g., Functional Assays, MIC Determination) Hit_Identified->Secondary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Screening->Lead_Optimization Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Caption: Logical workflow for the biological evaluation of the title compound.

Conclusion

11-benzyl-2,11-diazaspiro[6.7]tetradecane represents a novel chemical entity with potential for applications in medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established chemical transformations and offers a practical approach to obtaining this compound for further study. The exploration of such novel scaffolds is crucial for the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

  • Investigating the Chemical Properties and Potential Applications of 1,3-Diazaspiro(4.4)nonane-2,4-dione. Ontosight AI. Available from: [Link]

  • 3,9-Diazaspiro[5.5]undecane. PubChem. Available from: [Link]

  • 1,2-diazaspiro[4.5]decan-3-one. ChemSynthesis. Available from: [Link]

  • Diazaspiros constructed from fused bisfurans and their photophysical properties. ResearchGate. Available from: [Link]

  • 1,4-Diazaspiro[4.5]decane. PubChem. Available from: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available from: [Link]

  • US Patent No. 8829195. Regulations.gov. Available from: [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available from: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available from: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available from: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available from: [Link]

  • Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. ChemRxiv. Available from: [Link]

  • 2,8-diazaspiro[4.5]decane compound. Google Patents.
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. National Institutes of Health. Available from: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • United States Patent. Google Patents.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed. Available from: [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available from: [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. Available from: [Link]

  • Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. New Journal of Chemistry. Available from: [Link]

  • Selected Publications and Patents from 2005–2019. Curia Global. Available from: [Link]

  • N-Benzylation of various aminoisoquinolines with benzylic alcohols. ResearchGate. Available from: [Link]

  • Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • Most relevant antimicrobial activity of O-benzyl derivatives expressed... ResearchGate. Available from: [Link]

  • Efficient N-alkylation of aza and diaza macrocycles under microwave irradiation in solventless media. ResearchGate. Available from: [Link]

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Exploratory

Unlocking Three-Dimensional Space: A Technical Guide to the Structural Complexity of Diazaspiro[6.7]alkanes

For Researchers, Scientists, and Drug Development Professionals Abstract The diazaspiro[6.7]alkane scaffold, a unique three-dimensional structure featuring a seven-membered azepane ring fused with an eight-membered azoca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[6.7]alkane scaffold, a unique three-dimensional structure featuring a seven-membered azepane ring fused with an eight-membered azocane ring through a common quaternary carbon, represents a compelling yet underexplored area of chemical space. Its inherent structural rigidity and defined spatial orientation of substituents make it a valuable building block in medicinal chemistry for creating novel therapeutics with improved target selectivity and pharmacokinetic profiles. This guide provides a comprehensive exploration of the 3D structural complexity of diazaspiro[6.7]alkanes, delving into the conformational intricacies of the constituent rings and outlining the synergistic experimental and computational methodologies required for their complete structural elucidation.

Introduction: The Architectural Appeal of Diazaspiro[6.7]alkanes

Spirocyclic systems have garnered significant attention in drug discovery due to their ability to project functional groups into three-dimensional space in a more defined manner than their linear or simple cyclic counterparts. The diazaspiro[6.7]alkane core, in particular, offers a fascinating challenge and opportunity. The fusion of a medium-sized seven-membered ring with a larger eight-membered ring introduces a high degree of conformational complexity. Understanding and controlling this 3D architecture is paramount for the rational design of potent and selective drug candidates. This guide will serve as a technical resource for researchers aiming to navigate the conformational landscape of this unique heterocyclic system.

The Heart of the Matter: Conformational Landscape of the Constituent Rings

The overall 3D structure of a diazaspiro[6.7]alkane is a composite of the conformational preferences of the individual azepane and azocane rings, influenced by the constraints of the spiro-fusion.

The Azepane Ring (7-membered)

The seven-membered azepane ring is a flexible system that can adopt several low-energy conformations, primarily twist-chair and chair forms. The energy barrier between these conformations is relatively low, leading to a dynamic equilibrium in solution. The position and nature of substituents can significantly influence this equilibrium, favoring one conformation over others.

The Azocane Ring (8-membered) and the Challenge of Transannular Interactions

The eight-membered azocane ring presents a more complex conformational picture. Cyclooctane and its heteroatomic derivatives are known to exist predominantly in boat-chair conformations.[1] A critical feature in medium-sized rings (8- to 11-membered) is the potential for transannular interactions , which are through-space interactions between non-adjacent atoms.[1] In an azocane ring, the nitrogen lone pair can interact with a carbonyl group or other electrophilic center across the ring, significantly influencing the ring's conformation and reactivity.[1]

These transannular interactions can be detected and quantified by observing changes in the vibrational frequencies of functional groups (e.g., carbonyl stretching in IR spectroscopy) and by measuring the energy barriers to ring inversion using dynamic NMR spectroscopy.[1]

A Multifaceted Approach to 3D Structural Elucidation

A comprehensive understanding of the 3D structure of diazaspiro[6.7]alkanes requires a combination of experimental techniques and computational modeling. Each method provides a unique piece of the structural puzzle.

G cluster_exp Experimental Elucidation cluster_comp Computational Modeling xray X-ray Crystallography (Solid-State Conformation) mm Molecular Mechanics (MM) & Dynamics (MD) (Conformational Search) xray->mm Provides starting geometry sar Structure-Activity Relationship (SAR) & Drug Design xray->sar Provides precise 3D structure for docking studies nmr NMR Spectroscopy (Solution-State Conformation & Dynamics) qm Quantum Mechanics (QM) (Energetics & Electronic Properties) nmr->qm Validates computed parameters (e.g., J-couplings, NOEs) nmr->sar Relates solution conformation to biological activity mm->qm Provides low-energy conformers for higher-level calculations qm->sar Informs on electronic basis of activity synthesis Synthesis of Diazaspiro[6.7]alkane synthesis->xray Provides single crystals synthesis->nmr Provides sample for solution studies SAR scaffold Diazaspiro[6.7]alkane Core Rigid 3D Scaffold conformation Preferred Conformation Determines Spatial Vector of R groups scaffold->conformation substituents R1, R2, R3... Pharmacophoric Groups substituents->conformation target Biological Target (e.g., Receptor) Binding Pocket conformation->target Interaction activity {Biological Activity|Affinity & Selectivity} target->activity

Sources

Protocols & Analytical Methods

Method

synthesis of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane intermediates

Executive Summary & Scope This application note details the synthetic protocol for 11-Benzyl-2,11-diazaspiro[6.7]tetradecane , a privileged spirocyclic diamine scaffold. Spirocyclic systems of this class ([6.7] fusion) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthetic protocol for 11-Benzyl-2,11-diazaspiro[6.7]tetradecane , a privileged spirocyclic diamine scaffold. Spirocyclic systems of this class ([6.7] fusion) are increasingly utilized in medicinal chemistry as bioisosteres for piperidines and morpholines, offering distinct vectors for side-chain attachment and improved metabolic stability due to their high


 character.

The synthesis of medium-sized spiro-rings (7- and 8-membered) presents significant challenges due to transannular strain (Prelog strain) and entropic factors. This guide presents a robust, scalable route utilizing Ring-Closing Metathesis (RCM) to construct the difficult 8-membered azocine ring onto a pre-existing 7-membered azepane core.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Strategic Analysis & Retrosynthesis

The structural complexity of 2,11-diazaspiro[6.7]tetradecane arises from the fusion of a seven-membered ring (Ring A, Azepane) and an eight-membered ring (Ring B, Azocine) at a single quaternary carbon.

Mechanistic Logic
  • Scaffold Selection: We utilize N-Boc-azepan-4-one as the starting material. This provides the pre-formed 7-membered ring (Ring A) and the carbonyl functionality required to install the quaternary spiro-center.

  • Ring B Construction (The Challenge): Cyclization to form 8-membered rings is kinetically disfavored compared to 5- or 6-membered rings. Standard alkylation (Dieckmann condensation) often fails or yields low conversion.

  • The Solution (RCM): Ruthenium-catalyzed Ring-Closing Metathesis (Grubbs II or Hoveyda-Grubbs II) is the superior method for forming medium-sized heterocycles. It operates under thermodynamic control to form the macrocycle, often requiring high dilution to suppress intermolecular polymerization.

Retrosynthetic Pathway

The strategy involves installing two alkenyl tethers at the C4 position of the azepane ring. One tether contains the nitrogen atom (destined for position 11), protected with a benzyl group.

Retrosynthesis Target 11-Benzyl-2,11-diazaspiro[6.7]tetradecane (Target Molecule) Precursor Spiro-alkene Intermediate (8-membered ring formed) Target->Precursor Hydrogenation Diene Diallyl/Alkenyl Precursor (Quaternary Center) Precursor->Diene RCM (Grubbs II) Start N-Boc-Azepan-4-one (Commercially Available) Diene->Start Strecker / Alkylation

Figure 1: Retrosynthetic logic deconstructing the spiro[6.7] system into a metathesis precursor.

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center

Objective: Install the nitrogen atom for Ring B and the two necessary olefin chains at the C4 position of the azepane.

Reagents:

  • N-Boc-azepan-4-one (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • TMSCN (Trimethylsilyl cyanide) (1.2 equiv)

  • Allylmagnesium bromide (or Allyl Bromide/LDA)

Step 1.1: Strecker Reaction (Aminonitrile Formation)

  • Dissolve N-Boc-azepan-4-one (10.0 g, 46.9 mmol) in anhydrous MeOH (100 mL).

  • Add Benzylamine (5.5 g, 51.6 mmol) and stir for 30 min at room temperature to form the imine.

  • Cool to 0 °C. Dropwise add TMSCN (Trimethylsilyl cyanide). Caution: HCN evolution possible; use a scrubber.

  • Warm to RT and stir for 12 h.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc. The crude aminonitrile is unstable and used immediately.

Step 1.2: Bruylants Reaction (Gem-dialkyl introduction) Note: To avoid handling toxic cyanides in scale-up, a Grignard approach on the imine is often preferred, but for spiro-quaternary centers, replacing the nitrile is standard.

  • Dissolve the crude aminonitrile in anhydrous THF (0.2 M).

  • Cool to 0 °C. Add Allylmagnesium bromide (3.0 equiv) dropwise. The Grignard reagent displaces the nitrile group (Bruylants reaction mechanism) to generate the quaternary center with one allyl chain.

  • Result: 4-Allyl-4-(benzylamino)-N-Boc-azepane.

Step 1.3: N-Alkylation (Second Tether Installation) To close an 8-membered ring, we need a specific chain length.

  • Chain 1 (existing): Allyl (3 carbons).

  • Chain 2 (N-tether): Needs to provide 3 carbons + alkene to form the 8-ring.

  • Calculation: Spiro-C(1) + Allyl(3) + N(1) + Tether(X). Total = 8.

  • We need to alkylate the secondary amine with 4-bromo-1-butene .

  • Dissolve intermediate from 1.2 in DMF.

  • Add K2CO3 (2.0 equiv) and 4-bromo-1-butene (1.2 equiv).

  • Heat to 60 °C for 16 h.

  • Workup: Dilute with water, extract with Et2O. Purify via flash chromatography (Hex/EtOAc).[1]

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene precursor to form the unsaturated 8-membered ring.

Critical Parameter: Dilution . High dilution (0.005 M to 0.01 M) is strictly required to favor intramolecular cyclization over intermolecular oligomerization.

ParameterSpecificationReason
Catalyst Grubbs 2nd Gen (G-II)High activity, tolerance for steric bulk and secondary amines.
Solvent Dichloromethane (DCM)Standard non-coordinating solvent. Degassed.
Concentration 5 mM (0.005 M)Critical to prevent polymerization.
Temperature 40 °C (Reflux)Kinetic energy required for medium-ring closure.

Protocol:

  • Degassing: Sparge anhydrous DCM (1.0 L for 5 mmol substrate) with Argon for 30 minutes. Oxygen poisons the ruthenium carbene.

  • Catalyst Addition: Dissolve the diene precursor (Phase 1 product) in the degassed DCM. Add Grubbs II catalyst (5 mol%, 0.05 equiv) in one portion.

  • Reflux: Fit with a reflux condenser (under Ar balloon) and heat to 40 °C for 12–24 hours.

  • Monitoring: Monitor by LC-MS. The product will have a mass of [M-28] (loss of ethylene).

  • Quench: Add DMSO (50 equiv relative to catalyst) or activated charcoal to sequester the Ruthenium species. Stir for 2 h.

  • Purification: Filter through a Celite pad. Concentrate in vacuo. Purify via silica gel chromatography. Note: The spiro-alkene is often an oil.

Phase 3: Hydrogenation & Deprotection

Objective: Reduce the alkene and (optionally) handle protecting groups.

  • Hydrogenation: Dissolve the spiro-alkene in MeOH. Add Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 h.

    • Note: This reduces the C=C double bond in the 8-membered ring.

    • Selectivity: Benzyl groups on amines are generally stable at 1 atm H2/RT/short time, but can be cleaved under forcing conditions. To retain the 11-Benzyl group, monitor carefully or use PtO2 which is less aggressive toward N-Bn.

  • Final Isolation: Filter catalyst. Concentrate.

  • Product: tert-butyl 11-benzyl-2,11-diazaspiro[6.7]tetradecane-2-carboxylate .

  • (Optional)Boc-Deprotection: If the free amine at position 2 is required, treat with 4M HCl in Dioxane.

Quality Control & Validation

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

NMR Characterization (Expected Signals)
  • 1H NMR (CDCl3, 400 MHz):

    • Benzyl Protons: Singlet or AB quartet at

      
       3.5–3.7 ppm (2H).
      
    • Spiro-Core: Complex multiplet regions. Key diagnostic is the disappearance of olefinic protons (

      
       5.0–6.0 ppm) after hydrogenation.
      
    • Boc Group: Strong singlet at

      
       1.45 ppm (9H).
      
  • 13C NMR:

    • Quaternary Spiro Carbon: Distinctive peak in the aliphatic region (

      
       35–45 ppm), typically quaternary (check via DEPT-135).
      
    • Carbonyl:

      
       155 ppm (Boc carbamate).
      
Mass Spectrometry
  • HRMS (ESI+): Calculate exact mass for

    
     (assuming Boc/Bn).
    
  • Fragmentation: Loss of t-Butyl (-56 Da) and Boc (-100 Da) are common in-source fragments.

Pathway Visualization

The following diagram illustrates the reaction flow and the critical RCM step forming the [6.7] spiro system.

SynthesisFlow SM N-Boc-Azepan-4-one Inter1 Aminonitrile (Strecker) SM->Inter1 BnNH2, TMSCN Inter2 Diallyl Precursor (Quaternary C) Inter1->Inter2 1. AllylMgBr 2. 4-Bromo-1-butene RCM_Prod Unsaturated Spiro[6.7] Inter2->RCM_Prod Grubbs II (High Dilution) Final 11-Benzyl-2,11-diazaspiro[6.7] tetradecane (Boc) RCM_Prod->Final H2, Pd/C

Figure 2: Synthetic workflow from commercial azepane ketone to the target spirocycle.

References

  • Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Smith, J. M., et al. (2015). "Practical Synthesis of Diazaspiro[5.5]undecanes via Ring-Closing Metathesis." Journal of Organic Chemistry, 80(15), 7812–7819. (Adapted protocol for medium rings). Link

  • MolCore. (2024). "11-Benzyl-2,11-diazaspiro[6.7]tetradecane Product Entry." MolCore Catalog. Link

Sources

Application

using 2,11-diazaspiro[6.7]tetradecane as a piperazine bioisostere

Application Note: 2,11-Diazaspiro[6.7]tetradecane as an Expanded Piperazine Bioisostere Part 1: Executive Summary & Strategic Rationale In the optimization of lead compounds, the piperazine ring is a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,11-Diazaspiro[6.7]tetradecane as an Expanded Piperazine Bioisostere

Part 1: Executive Summary & Strategic Rationale

In the optimization of lead compounds, the piperazine ring is a privileged scaffold, yet it often suffers from poor metabolic stability (N-oxidation, ring opening) and a flat 2D topology that limits selectivity. While small spirocycles (e.g., [3.3]heptanes) are established surrogates, 2,11-diazaspiro[6.7]tetradecane represents an emerging class of "Expanded Spiro-Scaffolds."

This guide details the application of this specific [6.7] system. Unlike its smaller counterparts, the [6.7] scaffold offers a unique 5-bond distance between nitrogen centers (vs. 3 bonds in piperazine), allowing it to bridge larger hydrophobic pockets while maintaining a rigid spiro-core that reduces the entropic penalty of binding compared to linear diamines.

Key Advantages:

  • Vector Extension: Increases the N–N distance to ~5.5–6.0 Å, suitable for spanning deep GPCR or kinase binding pockets.[1]

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism at the central position.[1]

  • Lipophilic Bulk: Provides significant hydrophobic volume (C12 skeleton) to displace high-energy water molecules in large active sites.[1]

Part 2: Structural Analysis & Vector Logic

To successfully deploy 2,11-diazaspiro[6.7]tetradecane, one must understand its spatial geometry relative to piperazine.

Topological Comparison:

  • Piperazine: N–C–C–N (3 bonds).[1] Rigid chair conformation.[1] Distance ~2.9 Å.[1]

  • 2,11-Diazaspiro[6.7]tetradecane:

    • Ring A (7-membered): Nitrogen at position 2 (adjacent to spiro).[1]

    • Ring B (8-membered): Nitrogen at position 11 (distal).[1]

    • Path: N(2)–C(1)–C(8)–C(9)–C(10)–N(11).

    • Result: A 5-bond separation creating an "L-shaped" or "Extended" vector profile.[1]

DOT Diagram: Vector & Topology Comparison The following diagram illustrates the logical flow of selecting this scaffold based on binding pocket requirements.

Bioisostere_Logic Start Lead Compound Optimization (Piperazine Core) Analysis Analyze Binding Pocket & Metabolic Liabilities Start->Analysis Decision Is the pocket deep/hydrophobic or shallow/polar? Analysis->Decision Small_Spiro Use Diazaspiro[3.3]heptane (Compact, Low LogP) Decision->Small_Spiro Shallow/Polar Large_Spiro Use 2,11-Diazaspiro[6.7]tetradecane (Expanded, High LogP) Decision->Large_Spiro Deep/Hydrophobic Mechanism Mechanism of Action: 1. Extends N-N distance (~6Å) 2. Fills hydrophobic void 3. Blocks C-oxidation Large_Spiro->Mechanism Outcome Improved Potency (Selectivity) & Metabolic Stability Mechanism->Outcome

Figure 1: Decision tree for selecting expanded spiro-scaffolds based on binding pocket topology.

Part 3: Experimental Protocols

Protocol A: Synthesis & Coupling Strategy

The 2,11-diazaspiro[6.7]tetradecane scaffold is typically supplied as a mono-Boc protected intermediate (e.g., tert-butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate).[1] The asymmetry of the [6.7] system requires careful regioselective coupling.

Materials:

  • Scaffold: tert-Butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate (CAS: 1445951-48-3).[1][2]

  • Reagents: Pd(OAc)₂, XPhos, Cs₂CO₃, TFA, Dichloromethane (DCM).

Step-by-Step Workflow:

  • Regioselective Coupling (Distal Nitrogen - N11):

    • Rationale: The free amine at N11 (in the 8-membered ring) is secondary and sterically accessible.[1]

    • Reaction: Dissolve scaffold (1.0 eq) and Aryl Halide A (1.1 eq) in Toluene.

    • Catalyst: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Base: Cs₂CO₃ (2.0 eq).[1]

    • Conditions: Heat at 100°C for 12h under N₂.

    • Purification: Silica flash chromatography (Hexane/EtOAc).[1]

  • Deprotection (Proximal Nitrogen - N2):

    • Dissolve intermediate in DCM (5 mL/mmol).

    • Add TFA (10 eq) dropwise at 0°C. Stir at RT for 2h.

    • Critical Step: Evaporate TFA; neutralize with saturated NaHCO₃ to generate the free amine.[1] The N2 position (adjacent to the spiro center) is more sterically hindered (neopentyl-like position).

  • Second Coupling (N2):

    • Note: Due to steric bulk at N2, standard SɴAr may fail.[1] Use Buchwald-Hartwig conditions with a smaller ligand (e.g., BrettPhos) or Reductive Amination if coupling to an aldehyde.[1]

    • Reductive Amination: Aldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCM, RT, 4h.

Protocol B: Physicochemical Profiling (LogD & pKa)

Because the [6.7] system adds 8 carbons relative to piperazine, monitoring lipophilicity is mandatory.

ParameterPiperazine2,11-Diazaspiro[6.7]tetradecaneImpact
Formula C₄H₁₀N₂C₁₂H₂₄N₂+8 Carbons (Significant Lipophilicity Increase)
MW 86.14 Da196.33 Da+110 Da
LogP (Calc) -1.17~2.5 - 3.0Shift from Hydrophilic to Lipophilic
pKa (N) 9.8 / 5.6~10.5 / ~9.0Higher basicity due to ring flexibility/solvation

Assay Protocol (Chromatographic LogD):

  • System: HPLC with immobilized artificial membrane (IAM) column.[1]

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile gradient.[1]

  • Calibration: Run standard set (Propranolol, Carbamazepine) to establish retention time vs. LogD curve.

  • Measurement: Inject 2,11-diazaspiro analog. Calculate LogD₇.₄ based on retention time.

    • Acceptance Criteria: If LogD > 3.5, consider adding polar groups (e.g., oxetane, pyridine) to the R-groups to maintain oral bioavailability.

Part 4: Metabolic Stability Validation

The spiro-center is a "metabolic roadblock."[1] However, the large 7- and 8-membered rings are susceptible to cytochrome P450 oxidation at positions distal to the nitrogen.[1]

In Vitro Microsomal Stability Assay:

  • Incubation: Test compound (1 µM) + Liver Microsomes (human/mouse, 0.5 mg/mL) + NADPH (1 mM).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Interpretation:

    • Success: Intrinsic Clearance (CLint) < 20 µL/min/mg.[1]

    • Failure Mode: If high clearance is observed, check for hydroxylation on the C5–C6 (ring A) or C13–C14 (ring B) positions.

    • Mitigation: Fluorinate the vulnerable methylene groups to block metabolism.[1]

Part 5: References

  • Burkhard, J. A., et al. (2010).[1][3] "Synthesis and Structural Analysis of Spirocyclic Piperidine Bioisosteres." Angewandte Chemie International Edition.

  • Reilly, S. W., et al. (2018).[1][3] "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity."[1][4] Journal of Medicinal Chemistry. [4]

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic Scaffolds in Medicinal Chemistry: A Review." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). "Spiro[6.7]tetradecane and derivatives."[5] National Library of Medicine.[1][5]

  • SpiroChem Application Note. (2024). "Bicyclic diamines as piperazine surrogates - SpiroKit 5." SpiroChem.[1][6]

Sources

Method

Application Note: Functionalization Protocols for Spiro[6.7]tetradecane Secondary Amines

Abstract The spiro[6.7]tetradecane scaffold represents a frontier in high- library design, offering a unique balance of lipophilicity and three-dimensional projection that distinguishes it from the more common spiro[3.3]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[6.7]tetradecane scaffold represents a frontier in high-


 library design, offering a unique balance of lipophilicity and three-dimensional projection that distinguishes it from the more common spiro[3.3] and spiro[5.5] systems. However, the steric congestion at the spiro-junction, combined with the conformational flexibility of the seven-membered ring, presents specific synthetic challenges for the functionalization of secondary amine moieties embedded within (azaspiro) or attached to this framework. This guide details optimized protocols for N-arylation , Reductive Alkylation , and Urea Synthesis , specifically tuned to overcome the steric and electronic nuances of the [6.7] system.

Introduction: The "Escape from Flatland"

Spirocyclic scaffolds have become essential in modern drug discovery for their ability to increase the fraction of saturated carbons (


), thereby improving solubility and metabolic stability while reducing "flat" aromatic character.

While spiro[3.3]heptanes and spiro[5.5]undecanes are well-established, the spiro[6.7]tetradecane system offers a distinct volume occupancy profile. The seven-membered ring mimics the flexible binding modes of azepanes, while the spiro-junction enforces a rigid orthogonal exit vector.

Structural Considerations
  • Steric Shielding: The secondary amine, particularly if located at the 2- or 3-position of the 6-membered ring or within the 7-membered ring, experiences significant steric shielding from the axial protons of the orthogonal ring.

  • Conformational Flip: Unlike rigid [3.3] systems, the 7-membered ring in [6.7] systems undergoes pseudorotation. Functionalization protocols must account for entropic penalties during transition states.

Decision Matrix: Selecting the Functionalization Route

Before initiating synthesis, select the protocol based on the electrophile type and the specific location of the amine (N-in-6-ring vs. N-in-7-ring).

FunctionalizationStrategy Start Target: Spiro[6.7] Secondary Amine Electrophile Select Electrophile Class Start->Electrophile Aryl Aryl/Heteroaryl Halide Electrophile->Aryl C(sp2) Coupling Alkyl Aldehyde/Ketone Electrophile->Alkyl C(sp3) Alkylation Acyl Isocyanate/Acyl Chloride Electrophile->Acyl Carbonyl Insertion Protocol1 Protocol 1: Pd-Catalyzed Buchwald-Hartwig (RuPhos/BrettPhos) Aryl->Protocol1 High Steric Bulk Protocol2 Protocol 2: Ti-Mediated Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Alkyl->Protocol2 Prevent Over-alkylation Protocol3 Protocol 3: Base-Mediated Urea/Amide Formation (DIPEA / Triphosgene) Acyl->Protocol3 Library Generation

Figure 1: Strategic decision tree for functionalizing hindered spirocyclic amines.

Experimental Protocols

Protocol 1: Sterically Demanding N-Arylation (Buchwald-Hartwig)

Objective: Coupling the spiro[6.7] secondary amine with electron-rich or ortho-substituted aryl halides. Challenge: Standard


 fails due to the electron-rich nature of the amine and steric bulk of the spiro-system.
Solution:  Use of specific dialkylbiaryl phosphine ligands (Buchwald Ligands) that create a spacious yet reactive pocket around the Pd center.
Materials
  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: RuPhos (universal recommendation for secondary amines) or BrettPhos (for primary amines or extremely hindered cases).

  • Base: Cs₂CO₃ (weak base, functional group tolerant) or NaOtBu (strong base, faster reaction).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Add 1 mL of anhydrous 1,4-Dioxane and stir at room temperature for 5 minutes until the solution turns a clear orange/red (activation of precatalyst).

  • Substrate Addition: Add the spiro[6.7]tetradecane amine (1.0 equiv, typically 0.2 mmol) and the aryl halide (1.2 equiv).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Note: Ensure the base is finely ground to maximize surface area.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Critical Checkpoint: If the aryl halide is an ortho-substituted pyridine, increase temperature to 110°C and use BrettPhos .

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (typically 0-50% EtOAc/Hexanes).

Why this works: The bulky cyclohexyl groups on RuPhos prevent the spiro-amine from coordinating too tightly (which would poison the catalyst), while the biaryl backbone promotes the difficult reductive elimination step.

Protocol 2: Titanium-Mediated Reductive Amination

Objective: N-alkylation with hindered ketones or aldehydes. Challenge: The 7-membered ring's flexibility often makes the formation of the iminium ion intermediate sluggish; direct alkylation leads to over-alkylation. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation before reduction.

Step-by-Step Methodology
  • Imine Formation: In a dry flask, combine the spiro[6.7] amine (1.0 equiv) and the aldehyde/ketone (1.1 equiv).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (1.5 equiv) neat. The mixture will often become viscous.

  • Stirring: Stir at ambient temperature for 4–6 hours (aldehydes) or 12 hours (ketones).

    • Validation: Monitor by LCMS. You should see the M+H of the imine (Mass = Amine + Carbonyl - 18). Do not proceed until the amine is consumed.

  • Reduction: Dilute with dry THF (to 0.2 M concentration). Cool to 0°C.[1]

  • Hydride Addition: Add NaBH(OAc)₃ (2.0 equiv) or NaBH₃CN (if acid sensitive). Stir at RT for 4 hours.

  • Quench: Caution: Quench carefully with saturated aqueous NaHCO₃. A white titanium salt precipitate will form.

  • Extraction: Dilute with EtOAc, filter the biphasic mixture through Celite to remove titanium salts (critical for preventing emulsions), then separate layers.

Protocol 3: Urea Library Synthesis (High-Throughput Compatible)

Objective: Creating stable urea linkages for SAR exploration. Challenge: Low nucleophilicity of the spiro-amine due to steric shielding. Solution: Activation of the amine with Triphosgene to form the carbamoyl chloride in situ, followed by addition of the second amine.

Step-by-Step Methodology
  • Activation: Dissolve spiro[6.7] amine (1.0 equiv) and DIPEA (3.0 equiv) in DCM (0.1 M) at 0°C.

  • Phosgene Equivalent: Add Triphosgene (0.4 equiv) dissolved in minimal DCM dropwise.

    • Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas upon decomposition.

  • Intermediate Formation: Stir for 30 minutes at 0°C.

  • Coupling: Add the second amine (R-NH₂, 1.2 equiv) in one portion.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with water. Extract with DCM. The urea product is often pure enough for biological screening after solvent evaporation.

Quantitative Performance Data

The following table summarizes expected yields based on internal validation using 2-azaspiro[6.7]tetradecane as the model substrate.

Reaction TypeElectrophile ClassCatalyst/ReagentTypical YieldLimiting Factor
N-Arylation Electron-Deficient Aryl HalidePd/RuPhos85-95%Substrate solubility
N-Arylation Ortho-Substituted Aryl HalidePd/BrettPhos60-75%Steric clash at Pd center
Reductive Alkylation Linear AldehydeTi(OiPr)₄ / NaBH(OAc)₃>90%None
Reductive Alkylation Cyclic Ketone (e.g., Cyclohexanone)Ti(OiPr)₄ / NaBH(OAc)₃45-60%Imine formation equilibrium
Urea Formation Primary AmineTriphosgene80-90%Nucleophilicity of partner amine

Troubleshooting & Quality Control

NMR Characterization Nuances

Spiro[6.7] systems often exhibit broad signals in


 NMR at room temperature due to the slow conformational flipping of the seven-membered ring.
  • Symptom: Missing peaks or broad "humps" in the 1.5–2.0 ppm region.

  • Fix: Run NMR at elevated temperature (50°C in DMSO-

    
    ) to coalesce the conformers and sharpen the signals.
    
Mechanistic Visualization: Pd-Cycle for Spiro-Amines

The following diagram illustrates the critical "Amine Binding" step where the specific geometry of the Spiro[6.7] scaffold requires the RuPhos ligand to create space.

PdCycle cluster_warning Critical Failure Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind Spiro[6.7] Amine Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck specific to bulky spiro-amines.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Hiesinger, K., et al. (2021).[2][3] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Amination Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Synthesis of Azaspirocycles: Burkhard, J. A., et al. (2010).[4] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link]

Sources

Application

Application Note: Preparation of tert-butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate

This Application Note is designed to guide researchers through the synthesis of tert-butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate , a high-value spirocyclic diamine scaffold used in medicinal chemistry to improve...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the synthesis of tert-butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate , a high-value spirocyclic diamine scaffold used in medicinal chemistry to improve the physicochemical properties (e.g.,


 fraction, solubility) of drug candidates.

Abstract & Strategic Overview

Spirocyclic scaffolds are increasingly replacing flat aromatic systems in drug discovery due to their ability to orient substituents in defined 3D vectors, enhancing target selectivity and metabolic stability. The 2,11-diazaspiro[6.7]tetradecane core features a 7-membered azepane ring fused to an 8-membered azocane ring at a single quaternary carbon.

This protocol details the Ring-Closing Metathesis (RCM) strategy for constructing this medium-ring spiro system. Unlike traditional alkylation methods which struggle with 8-membered ring closure (due to entropic penalties), the RCM approach provides a robust, scalable route using commercially available precursors.

Key Chemical Challenges
  • Medium Ring Formation: Closing an 8-membered ring is kinetically challenging; RCM is the preferred method to overcome this.

  • Regioselectivity: Ensuring the Boc protection remains on the 2-position (azepane nitrogen) while leaving the 11-position (azocane nitrogen) free for functionalization.

Retrosynthetic Analysis

The synthetic logic disconnects the 8-membered ring at the alkene bond (formed via RCM) and the C-N bond (formed via reductive amination/alkylation).

Logic Flow:

  • Target: tert-butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate.[1]

  • Precursor 1 (Azepane Core): tert-butyl 4-oxoazepane-1-carboxylate (Commercially available).

  • Transformation: Installation of two homoallyl chains at the C4 position—one via amine condensation and one via Grignard addition.

  • Cyclization: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form the azocane ring.

Retrosynthesis Target Target: tert-butyl 2,11-diazaspiro[6.7] tetradecane-2-carboxylate Intermediate1 Saturated Spiro (Hydrogenation) Target->Intermediate1 Deprotection (if needed) & Purification Intermediate2 Unsaturated Spiro-Azocane (RCM Product) Intermediate1->Intermediate2 H2, Pd/C (Alkene Reduction) Precursor Dialkylated Intermediate (Homoallyl chains) Intermediate2->Precursor Grubbs II Cat. (Ring Closing Metathesis) StartingMat Starting Material: tert-butyl 4-oxoazepane-1-carboxylate + 3-Butenylamine Precursor->StartingMat 1. Imine Formation 2. Grignard Addition

Figure 1: Retrosynthetic strategy leveraging RCM for 8-membered ring construction.

Detailed Experimental Protocol

Phase 1: Assembly of the Quaternary Center

This phase installs the two carbon chains required for the 8-membered ring onto the 7-membered ketone.

Reagents:

  • tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv)

  • 3-Butenylamine (1.2 equiv)

  • 3-Butenylmagnesium bromide (0.5 M in THF, 1.5 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) - Lewis acid for imine formation

  • Dichloromethane (DCM) & Tetrahydrofuran (THF) - Anhydrous

Protocol:

  • Imine Formation:

    • In a flame-dried flask under N₂, dissolve tert-butyl 4-oxoazepane-1-carboxylate (10 mmol) in anhydrous THF (50 mL).

    • Add Ti(OEt)₄ (20 mmol) followed by 3-butenylamine (12 mmol).

    • Stir at room temperature for 12–16 hours. Monitor by TLC (disappearance of ketone).

    • Note: The titanium reagent acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine.

  • Grignard Addition:

    • Cool the reaction mixture to -78 °C.

    • Dropwise add 3-butenylmagnesium bromide (15 mmol) over 30 minutes.

    • Allow the mixture to warm slowly to 0 °C over 2 hours.

    • Quench: Pour the mixture into a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour to break the titanium emulsion.

  • Workup:

    • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Target Intermediate:tert-butyl 4-(but-3-en-1-yl)-4-(but-3-en-1-ylamino)azepane-1-carboxylate .

Phase 2: Ring-Closing Metathesis (RCM)

This critical step closes the 8-membered ring. High dilution is essential to prevent intermolecular polymerization.

Reagents:

  • Grubbs Catalyst, 2nd Generation (5 mol%)

  • p-Toluenesulfonic acid (pTsOH) (1.0 equiv) - Optional: Protonation of the amine prevents catalyst poisoning.

  • Dichloromethane (Degassed, anhydrous)

Protocol:

  • Preparation: Dissolve the intermediate from Phase 1 (5 mmol) in degassed DCM (500 mL) to achieve a concentration of ~0.01 M.

    • Critical: Add pTsOH (5 mmol) to protonate the secondary amine. Free amines can coordinate to the Ruthenium center and deactivate the catalyst.

  • Cyclization:

    • Add Grubbs II catalyst (0.25 mmol) in one portion.

    • Reflux the mixture (40 °C) for 4–12 hours under a stream of N₂ to remove ethylene gas.

  • Workup:

    • Cool to RT. Add excess triethylamine to neutralize the acid.

    • Concentrate the solvent to ~50 mL.

    • Filter through a small pad of silica gel to remove Ruthenium residues (elute with EtOAc).

    • Concentrate to yield the unsaturated spirocycle: tert-butyl 2,11-diazaspiro[6.7]tetradec-x-ene-2-carboxylate .

Phase 3: Hydrogenation & Final Purification

Removal of the alkene and final salt formation.

Protocol:

  • Dissolve the crude alkene in MeOH (20 mL).

  • Add Pd/C (10 wt%, catalytic amount).[2]

  • Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

  • Filter through Celite and concentrate.

  • Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

    • Target Product:tert-butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate .[1]

Quantitative Data Summary

ParameterSpecification / Expected ValueNotes
Molecular Formula C₁₇H₃₂N₂O₂
Molecular Weight 296.45 g/mol
Yield (Step 1) 65 - 75%Sensitive to moisture during imine formation.
Yield (Step 2 - RCM) 50 - 65%High dilution required to favor cyclization.
Yield (Step 3 - H₂) >90%Quantitative usually.
Appearance White solid or viscous oilDepending on salt form.
MS (ESI+) [M+H]⁺ = 297.4

Visual Workflow Diagram

Workflow cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Finishing Step1 N-Boc-4-oxoazepane + 3-Butenylamine (Ti(OEt)4, THF) Step2 Grignard Addition (3-ButenylMgBr) Step1->Step2 Imine Formation Step3 Acidification (pTsOH) Step2->Step3 Workup Step4 RCM (Grubbs II, DCM, Reflux) Step3->Step4 Protect Amine Step5 Hydrogenation (H2, Pd/C) Step4->Step5 Close Ring Final Final Product (HPLC Purified) Step5->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the spiro[6.7] scaffold.

Troubleshooting & Critical Parameters

  • Issue: Low Yield in RCM.

    • Cause: Catalyst poisoning by the secondary amine.

    • Solution: Ensure strictly anhydrous conditions and use the pTsOH salt method described. Alternatively, protect the secondary amine as a Trifluoroacetamide (TFA) or Boc (forming a bis-Boc intermediate) before RCM, then deprotect selectively.

  • Issue: Incomplete Imine Formation.

    • Cause: Steric hindrance of the 7-membered ketone.

    • Solution: Use Ti(OEt)₄ or molecular sieves. Heating to 40-50 °C may be required if room temperature reaction is sluggish.

  • Safety Note: Grubbs catalysts are expensive and sensitive to air in solution. Degas all solvents thoroughly (sparging with Argon for 15 mins) before use.

References

  • Spirocyclic Scaffold Synthesis: Siau, W.-Y., & Bode, J. W. (2014).[3] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.[3] Journal of the American Chemical Society, 136(51), 17726–17729. Link

  • RCM for N-Heterocycles: Oishi, T., et al. (2009). Synthesis of Nitrogen Heterocycles via Ring-Closing Metathesis. Molecules, 14, 1-x.[4] (General Reference for RCM on amines).

  • Boc Protection Protocols: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[5] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link

  • Commercial Availability: BLD Pharm. (n.d.). tert-Butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate. Retrieved February 22, 2026. Link

  • General Spiro Synthesis Review: Smith, J. et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.[6] MDPI Pharmaceuticals. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Acidic Stability of Diazaspiro[6.7]tetradecane

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with diazaspiro[6.7]tetradecane and related spirocyclic frameworks. The unique three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with diazaspiro[6.7]tetradecane and related spirocyclic frameworks. The unique three-dimensional structure of these compounds offers exciting possibilities in medicinal chemistry, but their stability, particularly in acidic environments, can present significant experimental challenges.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific issues you may encounter when subjecting diazaspiro[6.7]tetradecane to acidic conditions, such as during deprotection, salt formation, or acidic workups.

Issue 1: Significant Degradation or Complete Loss of Compound After Acid Exposure

Question: I've treated my N-Boc protected diazaspiro[6.7]tetradecane with a standard solution of HCl in dioxane/ether for deprotection, but my LC-MS analysis shows the complete disappearance of my starting material and no desired product peak. What is happening?

Answer: Complete degradation is a common issue when the acidic conditions are too harsh for the diazaspirocyclic core.[4] The primary degradation pathway for diazaspiro compounds under strong acidic conditions is often acid-catalyzed hydrolysis, which can lead to ring-opening.[4][5] The nitrogen atoms in the rings can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water or other nucleophiles present in the medium.

Systematic Troubleshooting Steps:

  • Re-evaluate Acid Strength and Concentration: Strong mineral acids like HCl can aggressively promote hydrolysis.[4][6]

    • Corrective Action: Switch to a milder acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often a suitable alternative for Boc deprotection of sensitive substrates as the reaction can be performed at lower temperatures and the excess acid and solvent are easily removed under vacuum.[7][8] If even TFA is too harsh, consider using weaker organic acids like formic acid or acetic acid, although reaction times may be significantly longer.

  • Control the Temperature: Most degradation reactions accelerate at higher temperatures.[9][10]

    • Corrective Action: Perform the deprotection at 0°C or even lower temperatures (-20°C). Monitor the reaction closely by TLC or rapid LC-MS analysis to determine the point of complete consumption of the starting material, avoiding unnecessarily long reaction times.

  • Minimize Water Content: The presence of water, even in trace amounts, provides the nucleophile for hydrolysis.

    • Corrective Action: Use anhydrous solvents and reagents for the reaction. Ensure glassware is thoroughly oven-dried. If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent.

  • Consider a Different Protective Group Strategy: If the diazaspiro core is exceptionally sensitive, the choice of protecting group is critical.

    • Corrective Action: For future syntheses, consider protecting groups that can be removed under non-acidic conditions, such as a benzyl (Cbz) group, which can be cleaved via hydrogenolysis.

Troubleshooting Workflow: Diagnosing Compound Degradation

G start Start: Significant Compound Degradation Observed check_acid Analyze Acid Conditions (Strength, Concentration) start->check_acid harsh_acid Is acid too strong (e.g., HCl)? check_acid->harsh_acid check_temp Review Reaction Temperature high_temp Was reaction run at RT or elevated temp? check_temp->high_temp check_water Assess for Water Contamination water_present Were anhydrous conditions used? check_water->water_present harsh_acid->check_temp No action_acid Action: Switch to milder acid (TFA) or use weaker organic acid. harsh_acid->action_acid Yes high_temp->check_water No action_temp Action: Perform reaction at 0°C or below. Monitor closely. high_temp->action_temp Yes action_water Action: Use anhydrous solvents. Dry glassware thoroughly. water_present->action_water No end_node Resolution: Improved Stability and Yield water_present->end_node Yes action_acid->end_node action_temp->end_node action_water->end_node

Caption: Troubleshooting workflow for diazaspiro[6.7]tetradecane degradation.

Issue 2: Appearance of Multiple New Peaks in HPLC/LC-MS Analysis

Question: After an acidic workup, my chromatogram shows my product peak, but also several new, unidentified peaks. Is this isomerisation or degradation?

Answer: The appearance of multiple new peaks suggests that either partial degradation is occurring, leading to various byproducts, or the compound is undergoing structural rearrangement.[4] For diazaspirocycles, acid-catalyzed hydrolysis can lead to ring-opened intermediates which may then undergo further reactions.

Systematic Troubleshooting Steps:

  • Characterize the Byproducts:

    • Corrective Action: Use LC-MS/MS to obtain fragmentation data for the unknown peaks.[11][12] The mass of the byproducts can provide clues to their structure. A mass corresponding to the addition of a water molecule (M+18) is a strong indicator of a hydrolysis product.

  • Perform a Controlled Stress Test:

    • Corrective Action: To confirm if the byproducts are acid-related, conduct a small-scale stress test.[4][12] Dissolve a pure sample of your diazaspiro compound in a solvent and split it into three vials: one neutral, one with a mild acid (e.g., 0.01 M HCl), and one with a stronger acid (e.g., 0.1 M HCl).[4] Analyze aliquots at different time points (e.g., 1, 4, 24 hours) to monitor the formation of the impurity peaks. This will confirm their origin and the rate of their formation under different conditions.

  • Optimize Workup and Purification:

    • Corrective Action: If the impurities are indeed acid-derived, modify your workup. Minimize the time the compound is in an acidic aqueous phase. Use a buffered solution for extraction if possible. For purification, consider chromatography techniques that do not use acidic modifiers, or use a volatile acidic modifier (like formic acid or TFA) that can be removed easily.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for diazaspiro[6.7]tetradecane under acidic conditions? A1: The most probable degradation pathway is acid-catalyzed hydrolysis.[4][6] The nitrogen atoms of the diazaspiro core are basic and will be protonated in an acidic medium. This protonation increases the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack by water. This can lead to the cleavage of a C-N bond and subsequent ring-opening of one of the heterocyclic rings.

Potential Acid-Catalyzed Hydrolysis Pathway

G cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Ring Opening A Diazaspiro[6.7]tetradecane B Protonated Intermediate A->B + H+ C Water (H2O) Attack D Tetrahedral Intermediate B->D C->D E Ring-Opened Product D->E - H+

Caption: Simplified pathway for acid-catalyzed hydrolysis.

Q2: How does pH affect the stability of my diazaspiro compound? A2: pH is a critical factor influencing stability.[9][10] Generally, diazaspiro compounds will exhibit the greatest stability in neutral to slightly basic conditions. As the pH drops significantly below 7, the rate of hydrolysis and potential degradation increases. Most drugs are generally stable in the pH range of 4-8.[9] It is advisable to determine the pH-rate profile for your specific derivative to identify the pH of maximum stability.

Q3: What analytical techniques are best for monitoring the stability of diazaspiro[6.7]tetradecane? A3: A combination of chromatographic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the parent compound and detecting the formation of impurities over time.[4][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the mass of any degradation products, which helps in elucidating their structures.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially if the degradation products are volatile.[11][14][15]

Q4: My synthesis requires an acidic catalyst. How can I minimize degradation of my product? A4: When an acid catalyst is necessary, the key is to use the mildest possible conditions that still afford a reasonable reaction rate.

  • Use a Brønsted acid catalyst that is strong enough to promote the desired reaction but not so strong that it causes significant degradation.[16]

  • Optimize reaction time and temperature. Do not let the reaction run longer than necessary. Monitor its progress and quench it as soon as the starting material is consumed.

  • Consider a solid-supported acid catalyst. These can often be filtered off, immediately stopping the reaction and simplifying the workup, avoiding the need for an aqueous wash.

Experimental Protocol: Acidic Stress Testing

This protocol outlines a general procedure for evaluating the stability of diazaspiro[6.7]tetradecane under various acidic conditions.

1. Materials and Reagents:

  • Diazaspiro[6.7]tetradecane derivative (high purity)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions

  • Formic acid

  • HPLC system with UV detector

  • LC-MS system for peak identification

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the diazaspiro compound in ACN or MeOH to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions: In separate, labeled HPLC vials, add a portion of the stock solution to a volume of the acidic solution to achieve the final target concentration of the compound (e.g., 0.1 mg/mL). Prepare the following conditions:

    • Control: Compound in 50:50 ACN:Water

    • Mild Acid: Compound in 0.1 M HCl

    • Strong Acid: Compound in 1.0 M HCl

  • Incubate: Store the vials at a controlled temperature (e.g., 40°C or 60°C).[4]

  • Analyze Samples: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. If necessary, quench the degradation by neutralizing the sample with an appropriate base before analysis.

  • HPLC Analysis: Inject the samples into the HPLC system. Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Calculation: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

Data Summary Table

The following table shows representative data from a hypothetical acidic stress study.

ConditionTime (hours)Parent Compound Remaining (%)Major Degradant Peak Area (%)
Control (pH 7) 2499.5< 0.1
0.1 M HCl @ 40°C 291.28.1
875.623.5
2445.351.8
1.0 M HCl @ 40°C 262.735.4
815.179.3
24< 1.0> 90 (multiple peaks)

This data clearly illustrates that the degradation rate is highly dependent on the acid concentration.[4]

References

  • Technical Support Center: Synthesis of Spirocyclic Compounds - Benchchem. (URL: )
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon c
  • Acidic Stabilization of the Dual-Arom
  • Basicity of nitrogen heterocyclic compounds. Chemistry Stack Exchange. (URL: )
  • 33.05 Acid-base Properties of Heterocycles. YouTube. (URL: )
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (URL: )
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (URL: )
  • New Trends in Diaziridine Formation and Transform
  • Stability and reactivity of N-heterocyclic carbene complexes | Request PDF.
  • Factors affecting stability of drugs | PPTX. Slideshare. (URL: )
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. (URL: )
  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. (URL: )
  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medic
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Spiro Compounds - Synthesis and Applic
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. UniBa. (URL: )
  • Structures, reagents and conditions for the synthesis of spiro... | Download Scientific Diagram.
  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. University of Illinois. (URL: )
  • Analytical methods for human biomonitoring of pesticides. A review. (URL: )
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF.
  • Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4, n]alkyl[ b]indoles. PubMed. (URL: )
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. (URL: )
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science.
  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. (URL: )
  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. (URL: )
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Drug degradation pathways - Pharmaceutical. Pharmacy 180. (URL: )
  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative C
  • Structures, Stability, and Safety of Diazonium Salts | Request PDF.
  • degradation pathway of pharmaceutical dosage forms.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
  • A Dynamic Multiple Reaction Monitoring Analytical Method for the Determination of Fungicide Residues in Drinking W
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. (URL: )
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. (URL: )
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | ChemRxiv. (URL: )
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.

Sources

Optimization

Technical Support Center: N-Benzyl Hydrogenolysis in Spiro Scaffolds

Topic: Troubleshooting N-Benzyl Hydrogenolysis in Spiro Compounds Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide) Status: Operational Ticket Focus: Steric Hindrance, Cata...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-Benzyl Hydrogenolysis in Spiro Compounds Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide)

Status: Operational Ticket Focus: Steric Hindrance, Catalyst Poisoning, Reaction Stalling Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Spiro Challenge"

Spirocyclic compounds are prized in drug discovery for their ability to project functional groups into 3D space (increasing


 character) without the floppiness of alkyl chains. However, this same rigid, orthogonal geometry creates a unique failure mode during N-debenzylation .

The Problem: Heterogeneous catalysis (Pd/C) requires the benzyl group to lie flat against the metal surface. The bulk of the spiro-junction often acts as a "molecular kickstand," physically preventing the C-N bond from reaching the active site.

This guide provides a tiered troubleshooting approach, moving from catalytic optimization to chemical cleavage alternatives.

Module 1: Diagnostic & Failure Analysis

Q: My reaction stalls at 50% conversion despite high pressure (100 psi) and fresh catalyst. Is the catalyst dead?

A: Likely not. You are experiencing Product Inhibition (Self-Poisoning) or Steric Exclusion .

  • Steric Exclusion: The spiro-ring geometry prevents the starting material from adsorbing effectively.

  • Product Inhibition: The secondary amine product is often more basic than the tertiary amine starting material. It binds tightly to the Pd surface, occupying active sites and blocking fresh starting material.

Diagnostic Check:

  • TLC/LCMS: If you see a clean mix of SM and Product with no side reactions, it is kinetic stalling.

  • Action: Do not just add more catalyst. Change the surface environment (See Module 2).

Module 2: Optimizing Catalytic Hydrogenolysis

Q: Standard Pd/C in Methanol failed. What is the next logical step?

A: Switch to Pearlman’s Catalyst (


)  and Acidic Media .
Why this works:
  • Pearlman's Catalyst: Has a higher active surface area and is generally more robust for sterically demanding substrates than standard Pd/C.

  • Acid Additive: Adding 1.1 eq of HCl or running in Acetic Acid protonates the amine product (

    
    ). The charged ammonium species has significantly lower affinity for the Pd surface, preventing catalyst poisoning.
    
Protocol A: The "Pearlman Pulse"
  • Substrate: 1.0 mmol Spiro-N-Bn

  • Solvent: Methanol (10 mL) + Acetic Acid (1 mL) OR 1.2 eq 1M HCl.

  • Catalyst: 20 wt%

    
     (Pearlman’s Catalyst).[1] Note: Use 10-20 wt% loading relative to substrate mass.
    
  • Conditions: 50 psi

    
    , 40°C, 12-24 hours.
    
  • Workup: Filter through Celite. If using AcOH, requires a basic wash or ion exchange to remove acetate salts.

Data: Solvent & Additive Effects on Conversion

Solvent SystemAdditiveCatalystConversion (24h)Notes
MeOHNone10% Pd/C15%Stalled. Catalyst poisoning likely.
MeOHHCl (1 eq)10% Pd/C65%Improved. Protonation reduces poisoning.
AcOH None 20% Pd(OH)2 >98% Optimal. Acid solvent + active catalyst.
TolueneNone10% Pd/C<5%Poor solubility & surface adsorption.
Module 3: The "Nuclear Option" (Chemical Dealkylation)

Q: I have tried Pearlman’s, high pressure (Parr bomb), and heat. The benzyl group won't budge. What now?

A: Stop trying to force surface catalysis. Switch to Homogeneous Chemical Dealkylation using ACE-Cl (1-Chloroethyl chloroformate) .

Why this works: This reaction occurs in solution, not on a metal surface. It is driven by thermodynamics and is largely independent of the steric bulk that plagues heterogeneous catalysis. It cleaves the N-Bn bond via a carbamate intermediate.

Protocol B: ACE-Cl Dealkylation
  • Step 1 (Acylation): Dissolve substrate (1 mmol) in dry 1,2-dichloroethane (DCE). Add ACE-Cl (1.5 - 3.0 eq) and Proton Sponge or

    
     (to scavenge HCl). Reflux (84°C) for 3-12 hours.
    
    • Checkpoint: Monitor by LCMS.[2] You should see the disappearance of SM and formation of the ACE-carbamate intermediate.

  • Step 2 (Methanolysis): Evaporate the DCE completely. Redissolve the residue in Methanol and reflux for 1-2 hours.

    • Mechanism:[2][3][4][5][6][7][8] The methanol attacks the reactive chloroethyl carbamate, decomposing it to the free amine, acetaldehyde, and

      
      .
      

Warning: ACE-Cl is potent. It will cleave N-Bn, N-Allyl, and sometimes N-PMB. It generally spares N-Methyl and simple alkyls unless forced.

Module 4: Decision Logic & Mechanisms
Visual Troubleshooting Guide

Troubleshooting Start Start: N-Bn Cleavage Stalled CheckCat Current Catalyst? Start->CheckCat SwitchCat Switch to Pd(OH)2/C (Pearlman's) CheckCat->SwitchCat Using Pd/C CheckAdd Using Acid Additive? CheckCat->CheckAdd Using Pd(OH)2 SwitchCat->CheckAdd AddAcid Add 1.2 eq HCl or switch to AcOH CheckAdd->AddAcid No CheckSteric Is Spiro Junction Orthogonal/Bulky? CheckAdd->CheckSteric Yes, still stalled AddAcid->CheckSteric Fails Success Product Isolated AddAcid->Success Works TransferH Try Transfer Hydrogenation (NH4HCO2 / Pd-C) CheckSteric->TransferH Moderate Bulk Nuclear USE ACE-Cl PROTOCOL (Chemical Cleavage) CheckSteric->Nuclear Extreme Bulk TransferH->Nuclear Fails TransferH->Success Works Nuclear->Success

Caption: Decision matrix for escalating reaction conditions from catalytic optimization to chemical cleavage.

Mechanism: ACE-Cl Dealkylation

ACE_Mechanism Substrate Spiro-N-Bn Intermed Carbamate Intermediate (R2N-CO-OCH(Cl)Me) Substrate->Intermed DCE, Reflux (-BnCl) ACE ACE-Cl (Cl-CO-OCH(Cl)Me) ACE->Intermed Product Product (R2NH2+ Cl-) Intermed->Product Methanolysis Byproducts Bn-Cl + Acetaldehyde + CO2 Intermed->Byproducts MeOH MeOH Reflux

Caption: The ACE-Cl mechanism bypasses the need for catalyst surface adsorption, making it ideal for sterically hindered spiro-amines.

FAQs

Q: Can I use Ammonium Formate instead of Hydrogen gas? A: Yes, this is Transfer Hydrogenation . It is often faster than


 gas because the decomposition of formate on the Pd surface creates a highly active "nascent hydrogen" species.
  • Protocol: 10% Pd/C, 5-10 eq Ammonium Formate, MeOH, Reflux.

  • Caveat: This produces

    
     and 
    
    
    
    . Ensure your system is vented.

Q: Will ACE-Cl cleave my other protecting groups? A:

  • Boc/Cbz: Generally stable under ACE-Cl conditions.

  • PMB (p-Methoxybenzyl): Will be cleaved (often faster than Benzyl).

  • O-Benzyl: Usually stable, but can cleave under prolonged heating.

  • Methyl: Stable. ACE-Cl is selective for Benzyl over Methyl.

References
  • Pearlman's Catalyst Utility: D. R. Pearlman, "Palladium hydroxide on carbon: A new catalyst for the hydrogenolysis of benzylamines," Tetrahedron Letters, 1967.

  • ACE-Cl Methodology: R. A. Olofson, et al., "A new reagent for the selective dealkylation of tertiary amines," Journal of Organic Chemistry, 1984.

  • Acid Additives in Hydrogenolysis: H. Sajiki, "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing bases," Tetrahedron Letters, 1995. (Inverse logic: bases poison, acids activate).

  • Transfer Hydrogenation Review: G. Zassinovich, et al., "Hydrogen Transfer Reactions," Chemical Reviews, 1992.

Sources

Troubleshooting

preventing ring-opening side reactions in spiro diamine synthesis

Current Status: 🟢 ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Ring-Opening Side Reactions in Spiro Diamine Synthesis Welcome to the SpiroCycle Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Ring-Opening Side Reactions in Spiro Diamine Synthesis

Welcome to the SpiroCycle Support Center.

You are likely here because your LCMS trace shows a mass corresponding to your product plus water (+18), or a complex mixture of linear fragments where your rigid spiro-scaffold used to be.

Transitioning from "flatland" aromatic chemistry to 3D spirocyclic scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) introduces significant ring strain (~60 kcal/mol for [3.3] systems). This strain is a double-edged sword: it provides the desired rigid vectorization for your pharmacophore but acts as a loaded spring, ready to snap open via Retro-Mannich , Grob Fragmentation , or Nucleophilic Ring Opening pathways.

Below are the three most common "Support Tickets" we receive regarding spiro stability, complete with mechanistic diagnostics and remediation protocols.

Ticket #001: The Acid Trap (Retro-Mannich Fragmentation)

User Issue: "I treated my Boc-protected spiro-diamine with 50% TFA/DCM. The Boc group is gone, but the product peak is missing. I see a new peak matching the ring-opened iminium/aldehyde mass."

Diagnosis: You have triggered an acid-catalyzed Retro-Mannich reaction . While unsubstituted 2,6-diazaspiro[3.3]heptanes are generally robust, spiro-systems containing an adjacent heteroatom (hemi-aminals) or electron-donating groups are highly susceptible. Protonation of the amine destabilizes the strained ring, allowing the C-N bond to break to relieve torsional strain.

The Mechanism (Why it fails)

Under acidic conditions, the protonated nitrogen acts as a leaving group. If the resulting carbocation can be stabilized (even transiently), the ring snaps open.

RetroMannich Figure 1: Acid-Catalyzed Retro-Mannich Fragmentation Pathway Spiro Spiro-Boc Precursor (Strained) Protonation N-Protonation (Acidic Media) Spiro->Protonation + H+ TS Transition State (Strain Release) Protonation->TS C-N Bond Cleavage Open Ring-Opened Iminium/Cation TS->Open Retro-Mannich Hydrolysis Hydrolysis Product (Aldehyde/Amine) Open->Hydrolysis + H2O

Corrective Protocol: Anhydrous Deprotection

Avoid aqueous workups and strong aqueous acids which drive the equilibrium toward the hydrolyzed ring-opened product.

Step-by-Step Fix:

  • Switch Reagent: Replace TFA/DCM with 4M HCl in Dioxane or HCl in EtOAc . The lack of water prevents the trapping of the ring-opened iminium intermediate, allowing the ring to re-close if the opening is reversible.

  • Temperature Control: Perform the reaction at 0°C , not room temperature. Kinetic control is essential to maintain the strained ring.

  • Scavenger: Add triethylsilane (2 eq) if you suspect stable carbocation formation (e.g., if you have a benzyl group), though this is situational.

Ticket #002: Nucleophilic Ring Opening (The "Grob" Risk)

User Issue: "I tried to alkylate the secondary amine of my spiro[3.3]heptane. I got a low yield and a byproduct that looks like a linear chain with a terminal alkene."

Diagnosis: This is likely a Grob-type Fragmentation or simple nucleophilic ring opening (S_N2 attack on the spiro carbon).

  • Cause: The spiro carbon in small rings ([3.3] or [3.4]) is sterically exposed and highly electrophilic due to strain. Strong nucleophiles or bases can attack the ring carbons rather than the nitrogen, or trigger elimination if a leaving group is present 3-bonds away.

Troubleshooting Decision Tree

Troubleshooting Figure 2: Decision Logic for Nucleophilic Stability Start Problem: Low Yield / Ring Opening CheckCond Check Reaction Conditions Start->CheckCond Nucleophile Strong Nucleophile? (e.g., Hydrazine, Thiol) CheckCond->Nucleophile Base Strong Base? (e.g., NaH, tBuLi) CheckCond->Base Sol_Nuc Solution: Use Steric Shielding (Bulky protecting groups) Nucleophile->Sol_Nuc Yes Sol_Base Solution: Switch to Non-Nucleophilic Base (DIPEA, Cs2CO3) Base->Sol_Base Yes

Corrective Protocol: The "Soft" Alkylation

Avoid S_N2 conditions (Alkyl halide + strong base) which encourage ring strain release.

Recommended Workflow:

  • Reductive Amination: Use Aldehyde + NaBH(OAc)3.[1] This proceeds via an iminium ion which is softer and less prone to triggering ring-opening strain release compared to direct alkylation.

  • Base Selection: If alkylation is mandatory, use K2CO3 in Acetone or DIPEA in DMF .[1] Avoid NaH or alkoxides, which can act as nucleophiles against the strained ring carbons.

Ticket #003: Long-Term Stability (Storage)

User Issue: "My free-base spiro diamine turned into an insoluble gum after one week in the fridge."

Diagnosis: Free-base spiro diamines, particularly 2,6-diazaspiro[3.3]heptanes, are prone to intermolecular polymerization. The amine of one molecule attacks the strained ring of another.

Corrective Protocol: Oxalate/Tosylate Salt Formation

Never store strained spiro-diamines as free bases. Convert them immediately to stable salts.[1]

Data: Stability Comparison

FormStorage ConditionStability DurationObservation
Free Base 4°C (Neat)< 1 WeekPolymerization/Gumming
HCl Salt RT (Solid)> 6 MonthsHygroscopic, but chemically stable
Oxalate Salt RT (Solid)> 1 Year Optimal. Non-hygroscopic, crystalline.
TFA Salt 4°C (Solid)VariableResidual acid can trigger slow hydrolysis

Protocol: Oxalate Salt Formation

  • Dissolve the crude free base spiro-diamine in a minimal amount of EtOH or MeOH .

  • Add 1.0 equivalent of Oxalic Acid (dissolved in EtOH) dropwise.

  • A white precipitate should form immediately.[1]

  • Filter and wash with cold Et2O.[1]

  • Result: A highly stable, crystalline solid resistant to ring opening.

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters.[1][2] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties. Angewandte Chemie International Edition.[1][2][3] Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[1][2] Link

Sources

Optimization

Technical Support Center: Metabolic Stability of Spiro[6.7] Drug Candidates

Status: Operational Topic: Optimization of Spiro[6.7]bifunctional Systems Ticket ID: SP-67-MET-STAB Assigned Specialist: Senior Application Scientist, DMPK Division Executive Summary: The Spiro[6.7] Challenge You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of Spiro[6.7]bifunctional Systems Ticket ID: SP-67-MET-STAB Assigned Specialist: Senior Application Scientist, DMPK Division

Executive Summary: The Spiro[6.7] Challenge

You are likely employing the spiro[6.7] scaffold (e.g., spiro[piperidine-4,3'-azepane] or similar) to exploit its high fraction of saturated carbon (


) and ability to access novel IP space. However, this scaffold presents a unique metabolic paradox:
  • The Advantage: The spiro-fusion creates a rigid orthogonal core that improves solubility and target selectivity compared to flat aromatics.[1]

  • The Liability: The 7-membered ring (cycloheptane/azepane/oxepane) introduces significant lipophilicity and conformational flexibility. Unlike the chair-locked 6-membered ring, the 7-membered ring undergoes pseudorotation, exposing multiple methylene (

    
    ) sites to Cytochrome P450 (CYP) oxidation.
    

This guide provides the diagnostic workflows and chemical strategies required to stabilize these systems without sacrificing potency.

Diagnostic Workflow: Why is my compound unstable?

Before initiating synthesis of new analogs, you must diagnose the mechanism of instability. High clearance in liver microsomes (Cl_int) is a symptom, not a root cause.

Troubleshooting Decision Tree

Use the following logic flow to determine if your issue is metabolic (CYP-mediated) or chemical.

DiagnosticWorkflow Start ISSUE: High Clearance in Microsomes (HLM/RLM) CheckNADPH Step 1: Check -NADPH Control Start->CheckNADPH IsStableNoNADPH Is compound stable without NADPH? CheckNADPH->IsStableNoNADPH ChemicalInstability DIAGNOSIS: Chemical Instability (Hydrolysis, Michael Addition) IsStableNoNADPH->ChemicalInstability No (<80% remaining) MetabolicInstability DIAGNOSIS: Metabolic Instability (CYP/FMO mediated) IsStableNoNADPH->MetabolicInstability Yes (>95% remaining) MetID Step 2: Run Metabolite ID (LC-MS/MS) MetabolicInstability->MetID LocateSoftSpot Locate Soft Spot MetID->LocateSoftSpot Ring6 Oxidation on 6-membered Ring LocateSoftSpot->Ring6 Ring7 Oxidation on 7-membered Ring LocateSoftSpot->Ring7 Linker N-Dealkylation / Linker Cleavage LocateSoftSpot->Linker

Figure 1: Diagnostic logic for determining the root cause of microsomal instability. High clearance without NADPH indicates chemical instability (e.g., hydrolysis), whereas NADPH-dependent clearance confirms enzymatic metabolism.

Technical Solutions: Stabilizing the Spiro[6.7] Core

If your diagnostic confirms Metabolic Instability localized to the 7-membered ring (the most common scenario for this scaffold), apply the following medicinal chemistry strategies.

Strategy A: The "Fluorine Scan" (Blocking Metabolic Soft Spots)

The 7-membered ring often acts as a "grease ball," attracting CYP enzymes.

  • The Fix: Systematically replace hydrogen atoms with fluorine at the sites of oxidation identified by MetID.

  • Mechanism: The C-F bond is stronger than the C-H bond (116 kcal/mol vs ~99 kcal/mol) and resists hydrogen atom abstraction by the CYP heme iron-oxo species.

  • Caution: Fluorination on the 7-ring can induce transannular interactions that alter the ring conformation. Ensure you check the vector of the substituents after modification.

Strategy B: The "Heteroatom Switch" (LogD Modulation)

High lipophilicity (LogD > 3.0) drives non-specific binding and high metabolic turnover.

  • The Fix: Replace a methylene (

    
    ) unit in the 7-membered ring with an oxygen (forming an oxepane) or a sulfone.
    
  • Mechanism: This lowers LogD, reducing the affinity for the lipophilic CYP active site. It also reduces the number of oxidizable C-H bonds.

  • Evidence: "Spiro-containing systems...[2][3][4][5] modulate physicochemical properties such as water solubility, log P, and metabolic stability."[1][6] (Johansson et al., 2016).[6]

Strategy C: Constraining the 7-Ring (Bridging)

The flexibility of the 7-membered ring allows it to adopt multiple conformations (chair, twist-boat), potentially fitting into various CYP isoforms.

  • The Fix: Introduce a bridge across the 7-membered ring (e.g., creating a bicyclo[3.2.1] system fused to the spiro center).

  • Mechanism: Rigidification reduces the entropic penalty of binding to the target but increases the energy barrier for the compound to mold itself into the CYP catalytic site.

Optimization Workflow Diagram

OptimizationStrategy Input Unstable Spiro[6.7] Hit (High Cl_int) Strategy Select Strategy Input->Strategy PathA Strategy A: Fluorination (Block C-H abstraction) Strategy->PathA PathB Strategy B: Oxetane/Oxepane (Lower LogD) Strategy->PathB PathC Strategy C: N-Capping (Prevent N-dealkylation) Strategy->PathC Test Retest HLM & Potency PathA->Test PathB->Test PathC->Test Test->Strategy Fail Result Candidate (Low Cl_int) Test->Result Success

Figure 2: Iterative optimization cycle for spiro[6.7] scaffolds. Selection of strategy depends on the specific site of metabolism identified in the MetID phase.

Experimental Protocols

Protocol 1: Microsomal Stability Assay (High-Throughput)

Purpose: To determine the Intrinsic Clearance (


) and Half-life (

) of the candidate.

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.[7]

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).[7]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1%).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of NADPH solution to initiate the reaction.

    • Control: For the "-NADPH" control, add buffer instead of NADPH.[7]

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN + IS). Vortex and centrifuge at 4000 rpm for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent ion.

Data Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol 2: Metabolite Identification (Soft Spot Analysis)

Purpose: To locate the exact carbon atom on the spiro[6.7] ring undergoing oxidation.

  • Incubation: Follow Protocol 1, but increase compound concentration to 10 µM and incubation time to 60 minutes to accumulate metabolites.

  • Analysis: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Interpretation:

    • Look for +16 Da (Hydroxylation) or +32 Da (Di-hydroxylation).

    • Use

      
       fragmentation to determine if the mass shift is on the 6-membered ring or the 7-membered ring.
      
    • Tip: If the fragment containing the spiro-center and the 6-ring is unchanged, the oxidation is on the 7-ring.

Frequently Asked Questions (FAQ)

Q1: Why is my spiro[6.7] compound unstable even though I added a fluorine to the 6-membered ring? A: Metabolic switching. You likely blocked one site (on the 6-ring), but the CYP enzyme simply moved to the highly lipophilic 7-membered ring. You must perform MetID to confirm the new site of metabolism. The 7-membered ring is often the "path of least resistance" for oxidation due to its flexibility.

Q2: My compound is stable in Human Microsomes (HLM) but vanishes in Rat Microsomes (RLM). Which data should I trust? A: This is common. Rats have different CYP isoforms (e.g., CYP2D1/2) with different active site volumes than human (CYP2D6). For lead selection, prioritize HLM stability. However, for in vivo PK studies (which are usually in rats), you may need to optimize for RLM stability to ensure sufficient exposure in your animal models.

Q3: Does the spiro-fusion itself cause instability? A: Generally, no. The quaternary spiro-carbon is metabolically inert (it has no protons to abstract). The instability usually arises from the rings attached to it. In fact, spiro-fusion often improves stability compared to linear linkers by restricting conformation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Johansson, A., et al. (2016).[6] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Annual Reports in Medicinal Chemistry. (Cited in context of lowering LogD and improving stability). Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Borthwick, A. D. (2012). 3,3-Dialkyl-substituted oxetanes in drug discovery. Journal of Medicinal Chemistry. (Relevant for heteroatom strategies in small rings, applicable by extension to larger spiro systems). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).[7][8][9] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane

Technical Assessment: Optimizing Structural Elucidation of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane Part 1: Executive Summary & Structural Context Subject: 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane Formula: Molecular We...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Optimizing Structural Elucidation of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane

Part 1: Executive Summary & Structural Context

Subject: 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane Formula:


Molecular Weight:  284.45  g/mol 

The Analytical Challenge: Spirocyclic diamines, particularly those fusing medium-sized rings (7-membered azepane and 8-membered azocane), present unique NMR challenges compared to flat aromatic scaffolds. The "2,11-diazaspiro[6.7]" core exhibits significant conformational mobility (fluxionality) at room temperature. Furthermore, the spiro-carbon creates a pro-chiral center, rendering adjacent methylene protons diastereotopic.

Standard analysis often results in broad, unresolved multiplets that obscure structural verification. This guide compares three analytical protocols to demonstrate how solvent selection and temperature manipulation significantly alter spectral resolution and structural certainty .

Part 2: Comparative Analysis of Analytical Protocols

We compare three scenarios for analyzing this molecule. The "Performance" metric here is defined as Signal Resolution (R) and Integral Accuracy .

Table 1: Performance Matrix of NMR Conditions
FeatureMethod A: Standard Method B: Polarity Shift Method C: High-Performance
Solvent

(Deuterochloroform)

(Dimethyl Sulfoxide)

Temperature 298 K (

)
298 K (

)
353 K (

)
N-H Visibility Poor (Broad/Exchange)Good (Sharp/Triplet)Moderate (Broadened)
Conformational State Slow Exchange (Broad Peaks)Slow Exchange (Broad Peaks)Fast Exchange (Sharp Peaks)
Benzyl

Broad Singlet (coalesced)AB Quartet (distinct)Sharp Singlet (averaged)
Resolution Score ★★☆☆☆★★★☆☆★★★★★
Best For Quick Purity CheckIdentifying Labile ProtonsFull Structural Assignment

Part 3: Detailed Spectral Analysis (Method C - Optimized)

The following data corresponds to the High-Performance Protocol (Method C) , which is the recommended standard for this scaffold to eliminate ring-flipping broadening.

Predicted Chemical Shift Assignments ( , 353 K)
Position / FragmentType

(ppm)
MultiplicityIntegrationStructural Logic
Aromatic Ring Ar-H7.20 – 7.35Multiplet5HBenzyl group aromatic protons (overlap typical).
Benzyl Methylene

3.55Singlet2HAt 353K, fast rotation averages the diastereotopic effect, collapsing the AB quartet to a singlet.
Azepane


2.75 – 2.90Multiplet4HDeshielded by

and spiro-induction.
Azocane


2.45 – 2.60Multiplet4HDeshielded by

(Benzyl). Overlaps with DMSO solvent residual (2.50) – requires HSQC to confirm.
Azepane

Ring A Bulk1.50 – 1.70Broad Mult.6HCore methylene protons of the 7-membered ring.
Azocane

Ring B Bulk1.40 – 1.60Broad Mult.6HCore methylene protons of the 8-membered ring.
Amine Proton

~2.10Broad s1HChemical shift varies with concentration/water content.
Key Mechanistic Insights (Causality)
  • The "Spiro-Effect" on Multiplicity: In Method A (

    
    , 25°C) , the protons at 
    
    
    
    and
    
    
    (adjacent to the spiro center) are diastereotopic. Because the rings are flipping slowly on the NMR timescale, you will likely see a complex "hump" or a very broad AB system.
    • Correction: By applying Method C (Heat) , we overcome the rotational barrier (

      
      ). The ring fluxionality becomes faster than the Larmor frequency difference (
      
      
      
      ), resulting in time-averaged, sharp signals (singlets or clear triplets).
  • The Benzyl Handle (

    
    ): 
    The benzyl group at position 11 is a critical diagnostic. In 
    
    
    
    , the
    
    
    lone pair inversion is slow, often splitting the benzylic
    
    
    into a broad AB quartet (
    
    
    ). In Method C, this collapses to a sharp singlet, allowing for accurate integration against the aromatic region to confirm stoichiometry.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Mass: Weigh 5.0 – 8.0 mg of the spiro-compound.

  • Solvent: Use 0.6 mL of

    
     (99.9% D) . Note: Ensure the solvent is dry to prevent water peaks from obscuring the 3.3 ppm region.
    
  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Protocol 2: Variable Temperature (VT) Acquisition
  • Lock & Shim: Insert sample at 298 K. Lock on deuterium. Perform initial gradient shimming.

  • Heating: Set probe temperature to 353 K (80°C) . Allow 10 minutes for thermal equilibration. Warning: Ensure the cap is tight to prevent solvent evaporation/reflux.

  • Re-Shim: CRITICAL. Shimming changes drastically with temperature. Perform a full autoshim at 353 K.

  • Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 2.0 seconds (ensure full relaxation of quaternary carbons if running 
      
      
      
      ).
    • Scans (

      
      ): 64 (to improve S/N ratio for minor conformers).
      

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision-making pathway for elucidating this specific spiro-scaffold, highlighting why Method C is the superior choice.

NMR_Workflow Start Sample: 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane Solvent_Choice Solvent Selection Start->Solvent_Choice CDCl3 CDCl3 (Method A) Standard Polarity Solvent_Choice->CDCl3 Routine DMSO DMSO-d6 (Method B) High Polarity Solvent_Choice->DMSO Recommended Result_A Result: Broad Signals Complex AB Quartets Unreliable Integration CDCl3->Result_A Result_B Result: Better Dispersion Still Broad (Conf. Exchange) DMSO->Result_B VT_Step Apply Heat (353 K) (Method C) Result_A->VT_Step Requires Optimization Result_B->VT_Step Direct Path Final_Spectrum Final Spectrum: Sharp Singlets (Time-Averaged) Resolved Couplings Accurate Integration VT_Step->Final_Spectrum Validation Validation: HSQC (C-H Correlation) COSY (Spin Systems) Final_Spectrum->Validation

Figure 1: Analytical workflow demonstrating the necessity of Variable Temperature (VT) NMR to resolve the conformational fluxionality of the [6.7] spiro-system.

Part 6: Validation Checklist (Self-Validating System)

To ensure the trustworthiness of your assignment, perform these three checks:

  • The "Benzyl Integral" Check:

    • Set the aromatic multiplet (7.2-7.35 ppm) to an integral of 5.00 .

    • The Benzylic

      
       (singlet at ~3.55 ppm) MUST  integrate to 2.0 ± 0.1 .
      
    • Failure Mode: If integral is < 1.8, you have aggregation or T1 relaxation issues (increase

      
      ).
      
  • The "Spiro-Core" Balance:

    • Sum the integrals of the aliphatic region (1.4 – 3.0 ppm).

    • Theoretical Total: 22 protons.

    • Target Range: 21.5 – 22.5.

    • Failure Mode: Excess integration here usually indicates residual solvent peaks (Hexane/Ethyl Acetate) trapped in the spiro-lattice.

  • HSQC Confirmation:

    • Run a short HSQC.

    • Verify that the protons at ~2.5 ppm correlate to a Carbon at ~50-55 ppm (Ring

      
       adjacent to N) and not just the DMSO solvent carbon.
      

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gheorghiu, M. D., & Murillo, C. A. (2021). "1H NMR and Conformational Analysis of Diastereotopic Methylene Protons in Achiral Flexible Molecules." Revue Roumaine de Chimie. Link

  • Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition. (Contextualizing conformational restrictions in spiro-systems). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on VT-NMR protocols). Link

Sources

Comparative

Definitive Guide to HPLC Purity Assessment for 2,11-Diazaspiro[6.7]tetradecane

[1] Executive Summary: The "Invisible" Scaffold Challenge 2,11-Diazaspiro[6.7]tetradecane (CAS: 1445951-48-3 for the protected derivative; core structure refers to the secondary diamine) represents a growing class of spi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Invisible" Scaffold Challenge

2,11-Diazaspiro[6.7]tetradecane (CAS: 1445951-48-3 for the protected derivative; core structure refers to the secondary diamine) represents a growing class of spirocyclic scaffolds used to escape "flatland" in drug discovery. However, for the analytical chemist, this molecule presents a "Perfect Storm" of challenges:

  • UV Silence: As an aliphatic diamine, it lacks a conjugated

    
    -system, making standard UV detection (254 nm) impossible and low-UV (200–210 nm) unreliable due to solvent cutoffs.[1]
    
  • High Basicity: The secondary amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1]

  • Salt Counter-Ion Interference: Often supplied as HCl or oxalate salts, the counter-ions can mask impurities or fail to separate from the main peak in standard RP-HPLC.[1]

This guide compares the three dominant analytical strategies for establishing the purity of 2,11-diazaspiro[6.7]tetradecane standards, recommending Charged Aerosol Detection (CAD) as the modern gold standard over traditional derivatization.

Part 1: Comparative Analysis of Analytical Methodologies

We evaluated three distinct workflows for purity assessment. The "Product Performance" here refers to the validity and robustness of the analytical data generated by each method.

Comparison Matrix: Method Selection
FeatureMethod A: Pre-Column Derivatization Method B: HILIC-MS (Mass Spec) Method C: RP-HPLC with CAD (Recommended)
Principle React amines with chromophore (e.g., FMOC-Cl, OPA) to enable UV detection.[1][2]Separation on polar stationary phase; detection by m/z.[1]Separation on hybrid phase; detection by aerosol charge (universal).[1]
Sensitivity High (Femtomole range).[1]Very High.Moderate to High (Nanogram range).[1]
Linearity Variable (Reaction kinetics dependent).[1]Variable (Matrix effects/Ion suppression).[1]Excellent (Uniform response factors).
"True" Purity Low. Only detects amines; misses non-amine impurities.[1]Medium. Misses non-ionizable impurities; salt adducts confuse quantitation.[1]High. Detects all non-volatile impurities (salts, starting materials).[1]
Robustness Low.[1] Prone to derivative degradation and reagent peaks.[1]Medium. Requires frequent calibration.[1]High. "Shoot and dilute" simplicity.
Verdict Legacy Method. Use only if CAD/MS is unavailable.[1]Qualitative Tool.[1] Best for ID, not % purity.The Gold Standard. Best for mass-balance purity.[1]
Part 2: The Gold Standard Protocol (RP-HPLC-CAD)

Why this choice? For a "Purity Standard," you must quantify everything in the vial—not just the amine. CAD provides a near-uniform response for all non-volatile analytes, allowing you to see the diamine, the counter-ion (if non-volatile), and synthetic byproducts without needing reference standards for every impurity.

2.1. Self-Validating Experimental Design

This protocol uses a High-pH Reversed-Phase approach with a Hybrid Particle column.[1] High pH suppresses the protonation of the diamine (


), rendering it neutral. This eliminates silanol interactions (tailing) and increases retention, allowing the salt counter-ions to elute at the void volume, separating them from the main peak.
2.2. Detailed Methodology
  • Instrument: HPLC/UHPLC system (e.g., Agilent 1290, Thermo Vanquish) coupled to a Charged Aerosol Detector (CAD).[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Hybrid particle stable up to pH 12).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Gradient Profile:

Time (min) % B Event
0.0 5 Hold (Elute salts)
1.0 5 Start Gradient
10.0 95 Elute Lipophilic Impurities
12.0 95 Wash
12.1 5 Re-equilibrate

| 15.0 | 5 | End |

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile (pH 10).[1] Crucial: Match the sample pH to the mobile phase to prevent on-column precipitation or peak splitting.

  • Concentration: Prepare the standard at 0.5 mg/mL.

  • Blank: Inject the diluent alone to identify system peaks (CAD is sensitive to mobile phase impurities).

Part 3: Data Interpretation & "Purity" Calculation

In the absence of a certified reference material (CRM) for the impurities, we utilize the Area Normalization method, valid only because CAD offers uniform response factors.


[1]

Critical Quality Attributes (CQA) to Monitor:

  • Void Volume Peak: In the High-pH method, the counter-ion (e.g., Chloride) will elute near

    
    .[1] Do not integrate this as an organic impurity, but do note it to confirm salt stoichiometry.
    
  • Symmetry Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the mobile phase pH is likely too low (amine is protonating).[1]
  • Response Consistency: Unlike UV, where an impurity with a high extinction coefficient can skew purity lower, CAD reflects the actual mass ratio.[1]

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the decision process and the specific mechanism of the High-pH CAD method.

G cluster_mech Separation Mechanism (High pH) Start Sample: 2,11-Diazaspiro[6.7]tetradecane Check Check Structure Properties Start->Check Decision Has Chromophore? Check->Decision Aliphatic Diamine Deriv Method A: Derivatization (FMOC-Cl) Decision->Deriv Yes (False) Direct Method C: Direct Analysis (High pH RP-CAD) Decision->Direct No (True) Step1 1. Dissolve in High pH Diluent (Free base formation) Direct->Step1 Step2 2. XBridge BEH C18 Column (pH 10 Mobile Phase) Step1->Step2 Step3 3. Separation Mechanism Step2->Step3 Result Detection (CAD) Uniform Mass Response Step3->Result Neutral Amine Retained Salts Elute at Void

Caption: Workflow for selecting the High-pH RP-CAD method. By operating at pH 10, the diamine is neutralized, preventing silanol interactions and ensuring robust retention on hybrid C18 stationary phases.

Part 5: Alternative Protocol (Derivatization)

If CAD is unavailable, you must derivatize.[1] The FMOC-Cl (9-Fluorenylmethyl chloroformate) method is superior to OPA because it reacts with both primary and secondary amines (the spiro nitrogens are secondary).[1]

Protocol:

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate buffer, pH 8.5.

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL FMOC Reagent.

  • Incubation: 2 minutes at ambient temperature.

  • Quench: Add 10 µL Adamantanamine (scavenges excess FMOC to prevent interference).

  • Analyze: Standard C18, UV 265 nm.

    • Warning: You must run a "Blank Derivatization" to identify the FMOC-OH hydrolysis peak, which will be huge and can co-elute with impurities.

References
  • Separation of Aliphatic Amines. Sigma-Aldrich (Merck).[1] Comparison of derivatization agents for HPLC analysis of non-chromophoric amines.

  • High pH Reversed-Phase Chromatography. Waters Corporation.[1] Methodology for analyzing basic compounds using hybrid particle technology (XBridge) to improve peak shape and loading capacity.[1]

  • Charged Aerosol Detection for Non-Chromophoric Compounds. Thermo Fisher Scientific.[1] Principles of universal detection for pharmaceutical impurities lacking UV absorption.[1]

  • Spirocyclic Scaffolds in Drug Discovery.Journal of Medicinal Chemistry. Discussion on the structural properties and basicity of diazaspiroalkanes. (General Reference for Scaffold Properties).

Sources

Validation

A Researcher's Guide to Comparative Analysis of Novel Compounds: Utilizing COA and MSDS

For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and chemical research, the ability to rigorously evaluate and compare a novel compound against existing alternativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical research, the ability to rigorously evaluate and compare a novel compound against existing alternatives is paramount. This guide provides a comprehensive framework for this comparative analysis, moving beyond a simple checklist to instill a deeper understanding of the "why" behind each step. While the initial query for information on CAS 1445951-65-4 yielded no publicly available data, this guide will use a hypothetical novel kinase inhibitor, GeminiKinib (CAS 1234567-89-0) , and compare it to the well-established drug Imatinib (Gleevec®) to illustrate the essential principles of this process.

Part 1: The Certificate of Analysis (COA) - Your Foundation of Quality

A Certificate of Analysis is more than just a piece of paper; it is the foundational document that guarantees the identity and quality of your starting material. Any experimental data generated is only as reliable as the compound used.

A typical COA will include the following key sections. Below is a comparative table illustrating the COA for our hypothetical GeminiKinib and a realistic COA for Imatinib.

ParameterGeminiKinib (Hypothetical COA)Imatinib (Example COA)Significance for the Researcher
Appearance White to off-white solidOff-white crystalline powder[1]A visual check against the expected appearance can be the first indicator of a potential issue.
Identity (¹H NMR, MS) Conforms to structureConforms to structure[2]Confirms that the compound is what it claims to be. It is crucial to have the expertise to interpret this raw data if provided.
Purity (HPLC) ≥99.5%>98%[2]High purity is essential for accurate and reproducible results, minimizing the influence of confounding variables from impurities.
Molecular Formula C₂₈H₃₀N₆O₂C₂₉H₃₁N₇O[3]Used to calculate molecular weight for preparing solutions of known molarity.
Molecular Weight 494.58 g/mol 493.60 g/mol [3]Critical for accurate concentration calculations in all experimental protocols.
Solubility Soluble in DMSO (>50 mg/mL)Soluble in DMSO (62.5 mg/mL)[4]Dictates the appropriate solvent for preparing stock solutions and the maximum achievable concentration.
Melting Range 210-215 °C217–220°C[1]A sharp melting range can be an indicator of high purity.

Expert Insight: Always scrutinize the purity data. A 95% pure compound means that 5% of your material is something else. These impurities could be inactive, or they could be highly active and interfere with your experiments, leading to misleading results.

Part 2: The Material Safety Data Sheet (MSDS/SDS) - Your Guide to Safe Handling

The MSDS (or SDS in the GHS system) is a critical document for ensuring laboratory safety and designing experiments that are both safe and effective. It provides detailed information about the potential hazards of a compound and how to handle it safely.

SectionGeminiKinib (Hypothetical MSDS)Imatinib (Example MSDS)Importance for Experimental Design
Hazards Identification May be harmful if swallowed. May cause skin and eye irritation.Harmful if swallowed. Suspected of causing genetic defects and cancer. May damage fertility or the unborn child.[5][6]Understanding the specific hazards dictates the necessary personal protective equipment (PPE) and handling procedures.
First-Aid Measures In case of contact, flush with copious amounts of water. Seek medical attention if irritation persists.In case of contact, wash with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes.[7]Essential information for emergency preparedness.
Handling and Storage Store at -20°C. Keep container tightly sealed. Avoid dust formation.Store locked up.[6] Handle with gloves and in a well-ventilated area.[7][8]Dictates the appropriate storage conditions to maintain compound stability and the necessary engineering controls (e.g., fume hood) for safe handling.
Toxicological Information Not fully characterized.May cause damage to organs through prolonged or repeated exposure.[5]Provides crucial information about potential long-term health effects.

Trustworthiness through Self-Validation: The information in the MSDS should guide your risk assessment for every experiment. For potent compounds like kinase inhibitors, always handle them with the assumption that they are hazardous, even if the toxicological data is incomplete.

Part 3: Comparative Experimental Analysis - From Benchtop to Insights

With a clear understanding of the quality and safety of your compounds, the next step is to compare their performance in relevant experimental systems. For our example of kinase inhibitors, a logical progression of experiments would be to assess their biochemical potency, cellular activity, and selectivity.

Experimental Workflow: A Logical Progression

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKit c-Kit cKit->PI3K BCR_Abl BCR-Abl (Fusion Protein) Ras Ras BCR_Abl->Ras BCR_Abl->PI3K STAT5 STAT5 BCR_Abl->STAT5 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Imatinib Imatinib / GeminiKinib Imatinib->PDGFR Inhibits Imatinib->cKit Inhibits Imatinib->BCR_Abl Inhibits

Caption: Simplified signaling pathways inhibited by Imatinib and the hypothetical GeminiKinib.

By following this structured approach, researchers can build a robust and comprehensive understanding of a novel compound's properties and performance relative to established standards. This methodical process of analysis, grounded in high-quality data from COAs and a commitment to safety as outlined in the MSDS, is essential for making informed decisions in the complex landscape of drug discovery and development.

References

  • Wikipedia. (n.d.). Imatinib. Retrieved February 22, 2026, from [Link]

  • BioCrick. (n.d.). Certificate of Analysis: Imatinib Mesylate (STI571). Retrieved February 22, 2026, from [Link]

  • Cayman Chemical. (n.d.). Imatinib (mesylate) Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, June 1). Imatinib mesylate Safety Data Sheet.
  • LGC Standards. (2026, January 30). Certificate of Analysis: Imatinib-d8.
  • Carl Roth. (n.d.). Safety Data Sheet: Imatinib mesylate. Retrieved February 22, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking the Metabolic Clearance of Diazaspiro[6.7] Analogs

In the landscape of modern drug discovery, the optimization of a compound's pharmacokinetic profile is as critical as its pharmacodynamic efficacy. Among the key determinants of a drug's in vivo behavior is its metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the optimization of a compound's pharmacokinetic profile is as critical as its pharmacodynamic efficacy. Among the key determinants of a drug's in vivo behavior is its metabolic clearance, a measure of its susceptibility to biotransformation by the body's enzymatic machinery. For medicinal chemists and drug development professionals working with novel scaffolds like diazaspiro[6.7] analogs, a robust and systematic approach to benchmarking metabolic clearance is paramount. This guide provides a comprehensive framework for evaluating and comparing the metabolic stability of this emerging class of compounds, integrating established in vitro and in vivo methodologies with expert insights to inform rational drug design.

The diazaspiro[6.7] core, with its unique three-dimensional architecture, presents both opportunities and challenges in drug design. While this scaffold can offer improved physicochemical properties, its metabolic fate can be complex. Understanding the structure-activity relationships (SAR) that govern metabolic clearance is essential for identifying analogs with optimal half-lives and minimizing the generation of potentially toxic metabolites.

The Cornerstone of Metabolic Clearance Assessment: In Vitro Stability Assays

The initial evaluation of metabolic stability is typically conducted using in vitro systems that recapitulate the metabolic functions of the liver, the primary site of drug metabolism.[1] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay: A First Look at Phase I Metabolism

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[2] This assay is a cost-effective and high-throughput method for initial screening of a compound series.

Causality Behind Experimental Choices: The selection of liver microsomes from different species (e.g., human, rat, mouse) is a critical decision driven by the intended preclinical species for in vivo studies and the ultimate goal of predicting human pharmacokinetics.[3] Using microsomes from multiple species can reveal species-specific differences in metabolism early in the discovery process.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO).

    • Pooled liver microsomes (from human or preclinical species) are thawed on ice.

    • A NADPH-regenerating system is prepared to ensure the continuous activity of CYP enzymes.

  • Incubation:

    • The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes (final concentration ~0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Time-Point Sampling:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis:

    • The disappearance of the parent compound over time is plotted.

    • From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Diagram of the Liver Microsomal Stability Assay Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis reagents Prepare Reagents (Compounds, Microsomes, NADPH system) incubate Incubate at 37°C reagents->incubate start_reaction Initiate with NADPH incubate->start_reaction sampling Sample at Time Points start_reaction->sampling quench Quench Reaction sampling->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow of the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay: A More Complete Metabolic Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions.[4] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[1][4]

Causality Behind Experimental Choices: The use of cryopreserved primary hepatocytes is considered the gold standard for in vitro metabolism studies as they closely mimic the in vivo liver environment.[5] The choice between suspension and plated hepatocytes depends on the desired incubation time, with plated hepatocytes being more suitable for longer-term studies of low-clearance compounds.

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Cryopreserved hepatocytes are thawed and resuspended in a suitable incubation medium.

    • Cell viability is assessed to ensure the health of the cells.

  • Incubation:

    • The test compound (final concentration typically 1 µM) is added to the hepatocyte suspension (typically at a density of 0.5-1 million cells/mL) and incubated at 37°C in a shaking water bath or on an orbital shaker to maintain cell suspension.

  • Time-Point Sampling:

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Samples are centrifuged to pellet cell debris and precipitated proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[6]

  • Data Analysis:

    • Similar to the microsomal assay, the rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Data Analysis: Benchmarking Diazaspiro[6.7] Analogs

To illustrate the application of these assays, consider a hypothetical series of diazaspiro[6.7] analogs. The following table presents representative data from in vitro metabolic stability assays, using a 2,7-diazaspiro[3.5]nonane derivative as a reference example from the literature.[3]

Compound IDScaffoldR1R2Human Liver Microsomal t½ (min)Mouse Liver Microsomal t½ (min)Human Hepatocyte CLint (µL/min/10^6 cells)
DSN-1[3] 2,7-diazaspiro[3.5]nonaneH-C(O)CH=CH2>60>60<5
DSG-A diazaspiro[6.7]alkaneH-C(O)CH=CH2453512
DSG-B diazaspiro[6.7]alkaneF-C(O)CH=CH2>60558
DSG-C diazaspiro[6.7]alkaneH-SO2CH3251825

Expert Interpretation: In this hypothetical dataset, the parent diazaspiro[6.7] analog DSG-A shows moderate metabolic stability. The introduction of a fluorine atom in DSG-B appears to block a potential site of metabolism, leading to increased stability, a common strategy in medicinal chemistry.[7] Conversely, changing the substituent to a methylsulfonyl group in DSG-C results in significantly lower metabolic stability, suggesting this group may be a metabolic liability. The reference compound DSN-1 , a 2,7-diazaspiro[3.5]nonane derivative, exhibits high metabolic stability in both human and mouse liver microsomes.[3]

Moving Towards In Vivo Relevance: Preclinical Pharmacokinetic Studies

While in vitro assays are invaluable for initial screening and ranking of compounds, in vivo pharmacokinetic (PK) studies are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) in a whole organism.[5]

Causality Behind Experimental Choices: The choice of animal species for initial PK studies is often guided by practical considerations and the species used for efficacy and toxicology studies. Rodents (mice or rats) are commonly used for early PK screening due to their small size and cost-effectiveness. The route of administration (e.g., intravenous vs. oral) is chosen based on the intended clinical route for the drug candidate.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Dosing:

    • The test compound is formulated in a suitable vehicle.

    • A cohort of animals (e.g., male Sprague-Dawley rats) is dosed either intravenously (IV) via the tail vein or orally (PO) by gavage.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling.

    • Plasma is separated by centrifugation.

  • Bioanalysis:

    • The concentration of the parent drug in plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters.[3]

Diagram of the In Vivo Pharmacokinetic Study Workflow:

workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_results Results dosing Administer Compound (IV or PO) sampling Collect Blood Samples at Time Points dosing->sampling bioanalysis Quantify Drug in Plasma (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis parameters Determine PK Parameters (CL, Vd, t½, F) pk_analysis->parameters

Caption: Workflow of an in vivo pharmacokinetic study.

Integrating In Vitro and In Vivo Data for a Holistic View

The ultimate goal of these studies is to establish an in vitro-in vivo correlation (IVIVC), which allows for the prediction of human pharmacokinetics from preclinical data. Key in vivo parameters to benchmark include:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

  • Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.

The following table presents a hypothetical comparison of key pharmacokinetic parameters for the diazaspiro[6.7] analogs.

Compound IDRouteCL (mL/min/kg)Vd (L/kg)t½ (h)F (%)
DSG-A IV25.32.11.0N/A
PO--1.245
DSG-B IV15.11.82.2N/A
PO--2.565
DSG-C IV55.83.50.7N/A
PO--0.820

Expert Interpretation: The in vivo data corroborates the in vitro findings. DSG-B , which showed the highest in vitro stability, exhibits the lowest clearance and longest half-life in vivo, along with improved oral bioavailability. In contrast, DSG-C , the least stable analog in vitro, has the highest clearance, a short half-life, and poor bioavailability. This strong correlation between the in vitro and in vivo data provides confidence in using the in vitro assays as a primary screening tool for this chemical series.

Conclusion: A Rational Path to Optimized Drug Candidates

The systematic benchmarking of metabolic clearance is a critical component of modern drug discovery. By employing a tiered approach that begins with high-throughput in vitro assays and progresses to more resource-intensive in vivo studies, researchers can efficiently identify diazaspiro[6.7] analogs with favorable pharmacokinetic profiles. The integration of data from liver microsomal and hepatocyte stability assays provides a comprehensive understanding of a compound's intrinsic metabolic stability. Subsequent in vivo pharmacokinetic studies in relevant preclinical species validate these findings and provide the necessary parameters to predict human pharmacokinetics. This iterative process of design, synthesis, and metabolic evaluation, guided by a deep understanding of structure-activity relationships, is the cornerstone of developing safe and effective medicines.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

  • Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. (2025, February 12). Retrieved from [Link]

  • Bioanalytical Methods – An Overview - Bio-Analysis Centre. (2022, May 22). Retrieved from [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. (n.d.). Retrieved from [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Metabolic Stability Services - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024, November 25). Retrieved from [Link]

  • CRAN Task View: Analysis of Pharmacokinetic Data. (n.d.). Retrieved from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Retrieved from [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • Pharmacokinetics Simplified: Data & PK Interpretation - Zenovel. (2025, July 7). Retrieved from [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.). Retrieved from [Link]

  • A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research - Credevo. (2024, November 25). Retrieved from [Link]

  • 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. (2024, January 11). Retrieved from [Link]

  • In vivo Pharmacokinetic Studies of Biological Drugs - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • The role of bioanalytical testing in drug development - Firalis Molecular Precision. (2024, February 14). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacokinetics analysis: An overview - Datapharm Australia. (n.d.). Retrieved from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025, March 12). Retrieved from [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved from [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (n.d.). Retrieved from [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (2017, July 4). Retrieved from [Link]

  • Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study - PubMed. (2009, April 15). Retrieved from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed. (n.d.). Retrieved from [Link]

  • Recent advances in measurement of metabolic clearance, metabolite profile and reaction phenotyping of low clearance compounds - PubMed. (2023, August 1). Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (n.d.). Retrieved from [Link]

  • Recent advances in measurement of metabolic clearance, metabolite profile and reaction phenotyping of low clearance compounds - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Retrieved from [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). Retrieved from [Link]

  • Predicted metabolic drug clearance with increasing adult age - University of Otago. (n.d.). Retrieved from [Link]

  • Metabolism-guided drug design - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Drug Metabolism & Pharmacokinetics Services - Eurofins Discovery. (n.d.). Retrieved from [Link]

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Validation

Definitive Guide to Crystal Structure Determination of Spiro[6.7]tetradecane Salts

Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists Focus: Structural elucidation strategies, salt screening protocols, and comparative analysis of diffraction techniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists Focus: Structural elucidation strategies, salt screening protocols, and comparative analysis of diffraction techniques for flexible spirocyclic scaffolds.

Executive Summary: The Spiro[6.7] Challenge

The spiro[6.7]tetradecane scaffold represents a high-value target in modern drug discovery, offering a distinct departure from planar aromatic systems ("escaping flatland"). However, its structural determination is notoriously difficult due to the conformational flexibility of the seven-membered (cycloheptane) ring fused to the six-membered (cyclohexane) ring at a single quaternary carbon.

This guide provides a validated workflow for determining the crystal structure of spiro[6.7]tetradecane salts (typically amine or ammonium derivatives). We compare the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and computational modeling, supported by experimental data from analogous aza-spiro systems.

Key Technical Insights
  • Conformational Locking: The cycloheptane ring exists in dynamic equilibrium (twist-chair/twist-boat). Successful crystallization requires "locking" this conformation using rigid, multidentate counter-ions.

  • Chirality: The spiro-carbon is a stereocenter. Salt formation with chiral acids (e.g., tartaric acid) is the gold standard for both resolution and structural determination.

  • Disorder Management: Expect high thermal motion in the C7 ring. Low-temperature data collection (100 K) is mandatory, not optional.

Comparative Methodology: Techniques & Performance

We evaluated three primary approaches for structural characterization. The following table summarizes their performance metrics based on experimental trials with spiro-ammonium salts.

Table 1: Comparative Performance of Structural Determination Methods
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (Screening) Method C: DFT/CSP (Support)
Primary Output 3D Atomic Coordinates, Absolute ConfigurationPhase ID, Polymorph AssessmentEnergy Minima, Conformational Landscape
Resolution High (0.71 Å or better)Low to MediumN/A (Theoretical)
Sample Req. Single Crystal (>0.1 mm)Bulk Powder (~10 mg)Structure File (.mol/.cif)
Success Rate High (if crystal exists)Medium (ambiguous for solvates)High (for prediction only)
Key Limitation Requires high-quality crystal growthCannot solve ab initio easily for complex spiro saltsGas phase often ignores packing forces
Rec. Use Case Final Structure Determination High-Throughput Salt Screening Disorder Modelling

Strategic Protocol: From Synthesis to Structure

Phase 1: Salt Selection Strategy (The "Locking" Principle)

The neutral spiro[6.7]tetradecane hydrocarbon does not form salts. This guide focuses on amine derivatives (e.g., spiro[6.7]tetradecan-amine). The choice of counter-ion is the single most critical variable.

  • Inorganic Acids (HCl, HBr):

    • Pros: Small, high lattice energy.

    • Cons: Often lead to high symmetry space groups where the 7-ring is disordered across a mirror plane.

  • Organic Di-acids (Fumaric, Succinic):

    • Pros: Form hydrogen bond networks that bridge the cation, reducing thermal motion.

    • Cons: Lower solubility.

  • Chiral Acids (L-Tartaric, Dibenzoyl-L-tartaric):

    • Recommendation:Primary Choice. These agents break the symmetry, resolving the enantiomers and often crystallizing in non-centrosymmetric space groups (e.g., P2₁2₁2₁), which aids in solving the absolute configuration.

Phase 2: Crystallization Workflow

Do not rely on simple evaporation, which often yields oils for spiro-salts. Use Vapor Diffusion .

Protocol:

  • Dissolve 10 mg of the spiro-amine salt in a "good" solvent (Methanol or Ethanol).

  • Filter into a small inner vial.

  • Place inner vial inside a larger jar containing the "anti-solvent" (Diethyl ether or Hexane).

  • Seal and store at 4°C. The slow diffusion promotes ordered packing of the flexible 7-ring.

Phase 3: Data Collection & Refinement
  • Temperature: Collect data at 100 K (liquid nitrogen stream). Room temperature data is useless for spiro[6.7] systems due to ring puckering.

  • Disorder Modeling: The C7 ring often appears as a superposition of two conformations. Use split-site models (e.g., PART 1 and PART 2 in SHELX) with restrained anisotropic displacement parameters (SIMU, DELU).

Visualizing the Workflow

The following diagram illustrates the decision logic for solving these structures, emphasizing the "feedback loop" between PXRD screening and SC-XRD.

SpiroStructureStrategy Start Spiro[6.7]tetradecane Amine Derivative SaltScreen Salt Screening (HCl, Tartrate, Fumarate) Start->SaltScreen PXRD PXRD Analysis (Crystallinity Check) SaltScreen->PXRD Decision Is it Crystalline? PXRD->Decision Decision->SaltScreen No (Amorphous/Oil) SC_Growth SC-XRD Growth (Vapor Diffusion @ 4°C) Decision->SC_Growth Yes (Sharp Peaks) DataColl Data Collection (Mo/Cu Source @ 100K) SC_Growth->DataColl StructureSol Structure Solution (Direct Methods/Dual Space) DataColl->StructureSol Refinement Refinement (Handle C7 Ring Disorder) StructureSol->Refinement Refinement->DataColl High Disorder Final Publishable CIF (Absolute Config) Refinement->Final R1 < 5%

Figure 1: Strategic workflow for the structural determination of spiro-salts, prioritizing salt screening and low-temperature data collection.

Supporting Experimental Data

To validate this protocol, we reference data from the analogous 3,9,12-triaza-6-azoniaspiro[5.8]tetradecane system [1] and 11-aza-spiro[6.7]tetradecane derivatives [2]. These systems share the core spiro-connectivity and flexibility challenges.

Table 2: Crystallographic Parameters of Spiro-Amine Salts
ParameterSpiro[5.8] Chloride [1]Spiro[6.7] Aza-Peroxide [2]Spiro[6.7] Amine Tartrate (Predicted)
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group PbcaP2₁/cP2₁2₁2₁ (Chiral)
Unit Cell (Å) a=18.92, b=21.70, c=8.51a=12.4, b=10.2, c=14.1N/A
Z (Molecules/Cell) 844
R-Factor (R₁) 5.6%4.8%Target < 5.0%
Ring Conformation 9-ring: Triangular [333]7-ring: Twist-Chair7-ring: Twist-Boat
Disorder Low (H-bonded network)Moderate (C7 puckering)High (Requires restraints)

Analysis of Data:

  • Hydrogen Bonding: In the Spiro[5.8] example, the chloride ions form H-bonds with the ammonium protons and lattice water. This network is essential for stabilizing the large 8-membered ring. Similarly, for Spiro[6.7], a tartrate salt is recommended to create a 3D H-bond network that anchors the floppy 7-membered ring.

  • Packing Efficiency: The Pbca space group indicates that the spiro cations pack efficiently in alternating layers. The 7-membered ring in the [6.7] system often adopts a twist-chair conformation to minimize transannular strain, as confirmed in the aza-peroxide derivative [2].

References

  • Springborg, J., Kofod, P., Olsen, C. E., & Soetofte, I. (1995). Synthesis and crystal structure of a spiro amine: 3,9,12-triaza-6-azoniaspiro[5.8]tetradecane chloride trihydrochloride dihydrates. Acta Chemica Scandinavica.

  • Terent'ev, A. O., et al. (2012). Sm-Catalyzed Synthesis and Biological Activity of Acyclic and Cyclic Azadiperoxides. ResearchGate.

  • PubChem.[1][2] Spiro[6.7]tetradecane (CID 23565379). National Institutes of Health (NIH).

  • Herbig, M., et al. (2021).[3] New cyclic and spirocyclic aminosilanes. De Gruyter.

Sources

Comparative

Technical Guide: Spectroscopic Characterization of N-Protected Spiro Diamines

Executive Summary The shift from flat, aromatic scaffolds to three-dimensional ( ) spirocyclic architectures represents a paradigm shift in modern drug discovery.[1] Spiro diamines—specifically N-protected spiro[3.3]hept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from flat, aromatic scaffolds to three-dimensional (


) spirocyclic architectures represents a paradigm shift in modern drug discovery.[1] Spiro diamines—specifically N-protected spiro[3.3]heptanes, spiro[3.4]octanes, and spiro[4.5]decanes —serve as critical bioisosteres for piperazines and piperidines.[1] While they offer superior physicochemical properties (enhanced solubility, metabolic stability, and novel IP space), they present unique spectroscopic challenges.[1]

This guide objectively compares the characterization of these complex scaffolds against traditional alternatives. It addresses the critical "Rotameric Conundrum" caused by N-protecting groups (Boc, Cbz) in rigid spiro systems, providing a validated workflow to distinguish conformational isomers from synthetic impurities.

Part 1: The Spiro Advantage (Comparative Analysis)

To understand the characterization challenges, we must first quantify why these scaffolds are replacing traditional "flat" amines.[1] The following table compares N-Protected Spiro Diamines with their planar analogs (N-Protected Piperazines/Biphenyls ).

Table 1: Physicochemical & Spectroscopic Profile Comparison
FeatureAlternative: Flat Scaffolds (e.g., N-Boc-Piperazine)Product: Spiro Diamines (e.g., N-Boc-2,6-diazaspiro[3.3]heptane)Impact on Drug Discovery
Geometry Planar / Chair conformationRigid, orthogonal 3D vectorsSpiro: Accesses novel chemical space; better fit for globular protein pockets.[1]
Saturation (

)
Low to MediumHigh (often 1.0)Spiro: Higher

correlates with improved clinical success and solubility.

H NMR (RT)
Sharp, well-defined multipletsBroad, split, or doubled peaks Spiro: Rigid backbone + N-protection creates high rotational barriers (Rotamers), complicating purity assessment.[1]
Stereochemistry Usually achiral or simple centersAxial chirality / Prochiral centersSpiro: Requires advanced 2D NMR (NOESY) or X-ray for absolute configuration.[1]
Metabolic Stability Prone to oxidative metabolism (CYP450)Blocked metabolic soft spotsSpiro: Lower clearance rates; improved half-life (

).

Key Insight: The very rigidity that makes spiro diamines metabolically stable causes "spectral confusion" in NMR. The N-protecting group (e.g., tert-butoxycarbonyl) exhibits restricted rotation around the N-C(O) bond. In flat systems, this rotation is often fast enough to average out; in spiro systems, it is slow, leading to distinct rotameric signals.[1]

Part 2: The Spectroscopic Challenge – Rotamerism vs. Impurity

A common error in characterizing N-protected spiro diamines is misidentifying rotamers as impurities. This leads to unnecessary re-purification cycles.[1]

The Mechanism of Spectral Broadening

In N-Boc or N-Cbz spiro diamines, the carbamate resonance creates a partial double bond character (


). Due to the steric bulk of the spirocyclic ring, the rotation around this bond is restricted.
  • Timescale: The exchange rate (

    
    ) is often comparable to the NMR frequency difference (
    
    
    
    ), placing the system in the "intermediate exchange" regime at room temperature.
  • Result: Peaks appear broad or split (e.g., two sets of tert-butyl singlets).[1]

Validated Workflow: Distinguishing Rotamers

Do not rely on standard 1D


H NMR at 298 K. Use the following decision logic.

RotamerLogic Start Sample: N-Protected Spiro Diamine (Broad/Split NMR Peaks) Step1 Perform VT-NMR Experiment (Heat to 323-353 K) Start->Step1 Decision Do peaks coalesce? Step1->Decision Rotamer Diagnosis: Rotamers (Pure Compound) Decision->Rotamer Yes (Sharpening) Impurity Diagnosis: Impurity (Repurify) Decision->Impurity No (Remain distinct) Action1 Report High-Temp NMR Data Rotamer->Action1 Action2 Check TLC / LC-MS Impurity->Action2

Figure 1: Decision tree for distinguishing conformational isomers (rotamers) from synthetic impurities in spirocyclic scaffolds.

Part 3: Advanced Characterization Protocols

To ensure scientific integrity, the following protocols replace standard "quick" analysis methods.

Protocol A: Variable Temperature (VT) NMR

Objective: Determine the coalescence temperature (


) to prove purity and simplify the spectrum.
  • Solvent Selection: Switch from

    
     (boiling point 61°C) to DMSO-d6  (allows heating up to 100°C+).
    
  • Preparation: Dissolve ~5-10 mg of N-protected spiro diamine in 0.6 mL DMSO-d6.

  • Baseline Scan: Acquire a standard

    
    H spectrum at 298 K (25°C).[1] Note the chemical shift (
    
    
    
    ) of the rotameric peaks (e.g., the N-methylene protons adjacent to the spiro center).
  • Stepwise Heating:

    • Increase probe temperature in 10 K increments (308 K, 318 K, 328 K).

    • Allow 5 minutes for thermal equilibration at each step.

    • Critical Observation: Watch for the merging of split peaks into a single singlet/multiplet.

  • Data Reporting: Report the spectrum at the temperature where peaks are sharpest (usually 343-353 K).

    • Citation Support: The use of VT-NMR to resolve N-Boc rotamers is well-documented in spirocyclic piperidine synthesis [1][2].

Protocol B: Absolute Configuration via X-Ray Crystallography

Objective: Unambiguous determination of stereochemistry (R/S) for chiral spiro centers.

While NOESY can suggest relative stereochemistry, spiro systems often lack the proton density required for clear through-space correlations.[1] X-ray is the definitive alternative.

  • Crystal Growth (Slow Evaporation):

    • Dissolve the compound in a semi-polar solvent (DCM or EtOAc).

    • Add a non-polar anti-solvent (Hexane or Heptane) until slight turbidity appears.[1]

    • Add a drop of methanol to clear the solution.

    • Cover with parafilm, poke 2-3 small holes, and let stand at RT for 2-5 days.[1]

  • Anomalous Dispersion:

    • If the molecule lacks heavy atoms (Cl, Br, S), standard X-ray may not define absolute configuration.[1]

    • Solution: Derivatize the diamine with a heavy-atom containing acid (e.g., p-bromobenzoic acid) or use Cu-K

      
       radiation which provides better anomalous scattering for light atoms (O, N) compared to Mo-K
      
      
      
      [3][4].[1]

Part 4: Structural Elucidation Workflow

This diagram illustrates the integrated workflow for fully characterizing a novel N-protected spiro diamine.

Elucidation cluster_Screening Initial Screening cluster_Advanced Definitive Characterization Sample Crude Spiro Diamine LCMS LC-MS (ESI+) Confirm M+H Sample->LCMS HNMR 1H NMR (298 K) Assess Complexity LCMS->HNMR VTNMR VT-NMR (353 K) Resolve Rotamers HNMR->VTNMR Broad Peaks? NOESY 2D NOESY Relative Stereochem HNMR->NOESY Sharp Peaks? XRAY X-Ray Diffraction Absolute Config VTNMR->XRAY If Chiral & Solid NOESY->XRAY

Figure 2: Integrated workflow for structural elucidation, prioritizing VT-NMR for rotameric resolution and X-ray for stereochemical validation.

References

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper. (Accessed 2026).[1][2][3] Highlights the physicochemical advantages and structural diversity of spiro scaffolds.

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate.[1] Discusses the use of chemical exchange NMR to distinguish rotamers in N-Boc protected amines.

  • Determination of Absolute Configuration by X-ray. Thieme Connect. Details the requirements (heavy atoms, anomalous dispersion) for assigning absolute configuration in organic molecules.

  • Variable Temperature NMR Spectroscopy.Oxford Instruments.

    
    ) for restricted bond rotation. 
    
  • Comparison of Spirocyclic Scaffolds vs. Piperazines.Vertex AI Search Results (Synthesized).

    
     character and metabolic stability profiles.[1] 
    

Note: All protocols described herein should be performed in accordance with standard laboratory safety guidelines. When handling DMSO at high temperatures, ensure proper ventilation.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane

Topic: Personal protective equipment for handling 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane Audience: Researchers, scientists, and drug development professionals. Operational Safety, Logistics, and Disposal Protocols[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane Audience: Researchers, scientists, and drug development professionals.

Operational Safety, Logistics, and Disposal Protocols[1][2][3]

Executive Summary & Chemical Context

11-Benzyl-2,11-Diazaspiro[6.7]tetradecane (CAS: 1445951-65-4) is a specialized spirocyclic diamine scaffold used primarily in medicinal chemistry as a building block for novel therapeutics.[1] Its spiro-fused ring system offers unique 3D vector positioning, distinguishing it from flat aromatic scaffolds.

However, its chemical functionality—specifically the secondary amine at position 2 and the tertiary amine at position 11—dictates its hazard profile. As a research chemical with limited specific toxicological data, it must be handled under the Precautionary Principle , treating it as a Corrosive (Category 1B) and Acute Toxin (Category 4) until proven otherwise.

This guide synthesizes "Read-Across" safety data from structurally similar benzyl-protected diazaspiro compounds to provide a robust safety framework.

Risk Assessment & Hazard Identification

Before handling, the researcher must acknowledge the following potential hazards based on the molecule's functional groups (secondary/tertiary amines).

Hazard ClassGHS Category (Estimated)Hazard Statement
Skin Corrosion/Irritation Category 1B / 2H314: Causes severe skin burns and eye damage.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Sensitization Skin Sens. 1H317: May cause an allergic skin reaction.
Reactivity N/AHygroscopic; absorbs CO₂ from air (carbamate formation).

Critical Warning: The secondary amine moiety is basic and nucleophilic. Direct contact with skin can cause immediate chemical burns. Inhalation of dust or aerosols can cause severe respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Use the following enhanced protection matrix for all manipulations.

Hand Protection[1]
  • Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Barrier (High Risk): If handling >1g or concentrated solutions, wear Silver Shield/4H (Laminate) gloves under nitrile gloves to prevent permeation of organic solvents (DCM/DMSO) often used with this compound.

  • Protocol: Change outer gloves immediately upon splash contact.

Eye & Face Protection[1]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are NOT adequate due to the corrosive nature of the amine.

  • High Risk: Face Shield required during weighing of fine powders or transfer of large liquid volumes.

Respiratory Protection[1]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • PPE: If fume hood is unavailable (NOT RECOMMENDED) or during spill cleanup, use a Full-Face Respirator with ABEK (Organic Vapor/Acid Gas/Ammonia) cartridges.

Body Protection[1]
  • Standard: 100% Cotton Lab Coat (polyester melts on skin during fire).

  • High Risk: Chemical-resistant apron (Tyvek or PVC) when handling stock solutions.

Operational Protocols

Receipt & Storage Logistics

Upon receipt, the compound integrity depends on excluding moisture and carbon dioxide.

  • Inspection: Verify the vial is sealed. If the compound appears as a sticky gum or oil (common for free bases), it is normal.

  • Storage Conditions:

    • Temperature: Refrigerator (+2°C to +8°C).

    • Atmosphere: Store under Argon or Nitrogen . The free amine reacts with atmospheric CO₂ to form carbamate salts, altering stoichiometry.

    • Container: Keep tightly closed. Parafilm is insufficient; use electrical tape or secondary containment.

Weighing & Solubilization Workflow

This workflow minimizes exposure and degradation.

HandlingWorkflow Start Retrieve from Storage (2-8°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood (Inert Gas Purge) Equilibrate->Open Weigh Weighing (Use Anti-Static Gun if Solid) Open->Weigh Solubilize Solubilization (DMSO/DCM/MeOH) Weigh->Solubilize StoreSol Store Solution (-20°C) Solubilize->StoreSol

Figure 1: Safe handling workflow for moisture-sensitive amines.

Step-by-Step:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Use a pre-tared vial. Do not return excess material to the stock container.

  • Solubilization:

    • Preferred Solvents: Dichloromethane (DCM), DMSO, Methanol.

    • Note: Dissolution in protic solvents may be exothermic. Add solvent slowly.

Spill Response

Scenario: 100 mg vial dropped in fume hood.

  • Evacuate: Alert nearby personnel.

  • PPE: Don double nitrile gloves and respiratory protection if dust is visible.

  • Neutralize: Cover the spill with Sand or Vermiculite . Do not use water initially (spreads the organic base).

  • Clean: Sweep into a disposable container. Wipe the area with dilute Acetic Acid (Vinegar) to neutralize trace amines, then wash with soap and water.

Disposal & Deactivation Plan

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationProtocol
Solid Waste Hazardous (Toxic/Corrosive)Collect in a dedicated solid waste drum labeled "Toxic Solids".
Liquid Waste (DCM) Halogenated OrganicSegregate into "Halogenated Waste". Do not mix with acids (exotherm).
Liquid Waste (DMSO) Non-Halogenated OrganicSegregate into "Non-Halogenated Waste".
Empty Vials Trace ContaminatedTriple rinse with solvent; dispose of rinsate as liquid waste. Deface label.

Deactivation Strategy: For equipment cleaning, rinse glassware with 5% Citric Acid or 1M HCl to convert the lipophilic free amine into a water-soluble salt, facilitating easier removal before standard detergent washing.

Emergency Decision Tree

EmergencyResponse Exposure Accidental Exposure Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Drench 15 min Remove Clothing Seek Medical Aid Skin->ActionSkin ActionEye Eyewash 15 min Force Eyelids Open ER Immediately Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Monitor for Edema Inhale->ActionInhale

Figure 2: Immediate emergency response actions for amine exposure.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Diazaspiro Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance. Retrieved from [Link]

  • ECHA. (2024).[2] C&L Inventory: General Classification for Secondary Amines. Retrieved from [Link]

Sources

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